molecular formula C9H6N2O B13138226 Phthalazine-5-carbaldehyde

Phthalazine-5-carbaldehyde

Cat. No.: B13138226
M. Wt: 158.16 g/mol
InChI Key: ZHYWWQAJFQLIMY-UHFFFAOYSA-N
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Description

Phthalazine-5-carbaldehyde is a versatile aromatic aldehyde building block in organic synthesis and medicinal chemistry research. Its molecular structure incorporates both an electrophilic aldehyde group and an electron-deficient phthalazine heterocycle, making it a valuable precursor for constructing diverse compound libraries. This compound serves as a critical intermediate in the design and synthesis of phthalazine-based derivatives, a class of molecules with significant therapeutic potential . Phthalazine derivatives are extensively investigated as anticancer agents, with some compounds demonstrating excellent broad-spectrum cytotoxic activity in cell-based assays and functioning as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, a key target in anti-angiogenesis therapy . The phthalazine core is a privileged scaffold in drug discovery, featured in several marketed drugs and experimental compounds targeting a range of pathologies . For research purposes, the aldehyde functional group enables further structural elaboration through reactions such as condensations to form hydrazones , or as a component in multicomponent reactions to create complex hybrid heterocycles, including pyran-linked structures, for biological evaluation . Researchers utilize this compound as a foundational template to develop potential therapeutic agents, study enzyme inhibition mechanisms, and establish structure-activity relationships (SAR). This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

phthalazine-5-carbaldehyde

InChI

InChI=1S/C9H6N2O/c12-6-8-3-1-2-7-4-10-11-5-9(7)8/h1-6H

InChI Key

ZHYWWQAJFQLIMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)C=O

Origin of Product

United States

Foundational & Exploratory

Phthalazine-5-carbaldehyde: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthetic pathways, and medicinal chemistry applications of Phthalazine-5-carbaldehyde , a critical heterocyclic building block.

Executive Summary

Phthalazine-5-carbaldehyde (CAS: 1781708-97-1) is a fused bicyclic heteroaromatic aldehyde. It serves as a high-value intermediate in the synthesis of kinase inhibitors (e.g., VEGFR-2 targets) and, more recently, in the design of Cereblon (CRBN) ligands for Targeted Protein Degradation (TPD). Its structure combines the electron-deficient phthalazine core with a reactive formyl group at the C5 position, offering orthogonal handles for chemical diversification.

Chemical Identity & Physiochemical Properties[1][2][3][4][5]

The molecule features a benzene ring fused to a pyridazine ring. The aldehyde functionality at position 5 (the peri position relative to the heteroatoms) imparts unique steric and electronic properties compared to the more common 1-substituted phthalazines.

Table 1: Physiochemical Specifications
PropertyDataNote
IUPAC Name Phthalazine-5-carbaldehydeAlso: 5-Formylphthalazine
CAS Registry 1781708-97-1Commercially available as research reagent
Molecular Formula C₉H₆N₂O
Molecular Weight 158.16 g/mol Fragment-like chemical space
SMILES O=CC1=CC=CC2=C1C=NN=C2
Appearance Pale yellow to tan solidTypical of conjugated nitrogen heterocycles
Solubility DMSO, DCM, MeOHPoor water solubility; soluble in polar organics
Predicted LogP ~1.2 - 1.5Lipophilic, membrane permeable
H-Bond Acceptors 3 (2 N, 1 O)
Topological PSA 42.85 ŲGood oral bioavailability potential

Structural Analysis & Electronic Properties

The phthalazine core is π-deficient due to the two nitrogen atoms at positions 2 and 3. This makes the ring system susceptible to nucleophilic attack at C1 and C4. However, the C5-aldehyde group introduces an electron-withdrawing effect on the benzene ring, further deactivating the system but providing a specific site for nucleophilic addition (at the carbonyl carbon).

Reactivity Hotspots
  • C5-Formyl Group : The primary site for diversification via reductive amination, Wittig olefination, or condensation reactions.

  • N2/N3 Nitrogens : Protonation sites (pKa ~3.47 for phthalazine parent); capable of coordination chemistry.

  • C1/C4 Positions : Vulnerable to nucleophilic aromatic substitution (SNAr) if a leaving group is present, or Minisci-type radical additions.

Synthetic Pathways[2][5][7][8][9]

Synthesis of Phthalazine-5-carbaldehyde typically avoids direct formylation of the phthalazine core due to regioselectivity issues. Instead, it relies on the oxidation of pre-functionalized precursors or lithiation strategies.

Method A: Oxidation of 5-Methylphthalazine (Scalable)

This route uses selenium dioxide (SeO₂) to selectively oxidize the benzylic methyl group. It is preferred for larger scales as it avoids cryogenic conditions.

Method B: Lithiation of 5-Bromophthalazine (Laboratory Scale)

A more precise method involving halogen-lithium exchange followed by quenching with dimethylformamide (DMF). This route requires protecting the sensitive diaza-bonds or strictly controlled temperatures (-78 °C) to prevent ring opening.

Visualization of Synthetic Logic

SynthesisPathways Start1 5-Methylphthalazine Product Phthalazine-5-carbaldehyde (Target) Start1->Product Oxidation Reagent1 SeO2 / Dioxane Reflux Start2 5-Bromophthalazine Start2->Product Formylation Reagent2 1. n-BuLi, -78°C 2. DMF 3. H3O+

Figure 1: Two primary synthetic routes accessing the C5-aldehyde. Route A is oxidative; Route B is organometallic.

Experimental Protocols

Protocol 1: Synthesis via SeO₂ Oxidation (Route A)

Note: This protocol is adapted from standard methyl-heterocycle oxidations.

  • Reagents : 5-Methylphthalazine (1.0 eq), Selenium Dioxide (1.2 eq), 1,4-Dioxane (Solvent).

  • Procedure :

    • Dissolve 5-methylphthalazine in 1,4-dioxane (0.5 M concentration).

    • Add SeO₂ in one portion.

    • Heat to reflux (101 °C) with vigorous stirring for 4–6 hours. Monitor by TLC/LC-MS for disappearance of starting material.

    • Workup : Filter the hot solution through a Celite pad to remove black selenium byproducts. Wash the pad with hot dioxane.

    • Purification : Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

  • Yield : Typically 60–75%.

Protocol 2: Reductive Amination (Application)

To generate amine-linked ligands for drug discovery.

  • Reagents : Phthalazine-5-carbaldehyde (1.0 eq), Primary Amine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM/AcOH.

  • Procedure :

    • Mix aldehyde and amine in DCM containing 1% Acetic Acid. Stir for 1 hour to form the imine intermediate.

    • Add STAB and stir at room temperature for 12 hours.

    • Quench with saturated NaHCO₃. Extract with DCM.[1]

Medicinal Chemistry Applications

Targeted Protein Degradation (PROTACs)

Phthalazine-5-carbaldehyde is increasingly cited in patent literature (e.g., BLD Pharm, ChemBK) as a precursor for CRBN ligands . The aldehyde allows for the attachment of linkers that connect the phthalazine warhead (which may bind to a target protein or the E3 ligase itself) to the rest of the chimera.

  • Mechanism : The phthalazine moiety mimics the phthalimide core of thalidomide/lenalidomide but with altered electronic properties, potentially modifying the degradation profile or neo-substrate selectivity.

Kinase Inhibition (VEGFR-2)

Phthalazine derivatives (specifically 1-substituted) are potent VEGFR-2 inhibitors (e.g., Vatalanib).[2] The 5-carbaldehyde variant serves as a scaffold to extend the molecule into the solvent-exposed region of the kinase ATP-binding pocket, improving solubility and selectivity.

Signaling & Interaction Diagram

MedChemApplications Core Phthalazine-5-CHO App1 Kinase Inhibitors (VEGFR-2) Core->App1 App2 CRBN Ligands (E3 Ligase Binders) Core->App2 App3 Fluorescent Probes (Hydrazone formation) Core->App3 Mech1 Scaffold Extension (Solvent Pocket) App1->Mech1 Mech2 Linker Attachment (Reductive Amination) App2->Mech2

Figure 2: Strategic utilization of the C5-aldehyde handle in drug design.

Safety & Stability

  • Stability : The aldehyde is susceptible to oxidation to the carboxylic acid (Phthalazine-5-carboxylic acid) upon prolonged exposure to air. Store under inert atmosphere (Nitrogen/Argon) at -20 °C.

  • Hazards : As with many nitrogen heterocycles, treat as potentially toxic and an irritant. Avoid inhalation.

  • Reactivity : Incompatible with strong oxidizing agents and strong bases (which may degrade the phthalazine ring).

References

  • PubChem . (n.d.). Phthalazine-5-carbaldehyde (CID 84048968). National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • ChemBK . (n.d.). 7-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)phthalazine-5-carbaldehyde. Retrieved February 6, 2026, from [Link]

  • Longdom Publishing . (2015). Recent Developments in Chemistry of Phthalazines. Retrieved February 6, 2026, from [Link]

Sources

Technical Masterclass: Phthalazine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds for Next-Generation Kinase Inhibitors and Intercalators

Part 1: Executive Technical Brief

The "Peri-Position" Advantage While the vast majority of phthalazine-based drug discovery focuses on the 1- and 4-positions (e.g., Vatalanib, Azelastine), the Phthalazine-5-carbaldehyde scaffold represents an underutilized "peri-position" vector.[1][2] Located on the benzenoid ring adjacent to the ring junction, the C5-aldehyde offers a unique geometric vector for extending pharmacophores into deep hydrophobic pockets (e.g., the "back pocket" of kinase domains) without disrupting the hydrogen-bonding capacity of the nitrogenous core.[1][2]

This guide serves as a definitive technical resource for synthesizing, derivatizing, and applying this scaffold in medicinal chemistry, specifically for VEGFR inhibition and DNA-intercalating agents.[1][2]

Part 2: Chemical Synthesis & Core Architecture[1]

The Retrosynthetic Logic

Accessing the 5-substituted phthalazine core requires bypassing the symmetry of standard phthalic anhydride starting materials.[1][2] The most robust industrial route utilizes 3-methylphthalic anhydride as the symmetry-breaking precursor, followed by oxidative functionalization.[1][2]

Synthesis Workflow (Graphviz Visualization)

The following diagram outlines the critical pathway from commercially available precursors to the target aldehyde and its 1,4-dichloro "warhead" variant.[1][2]

PhthalazineSynthesis Precursor 3-Methylphthalic Anhydride Intermediate1 5-Methylphthalazine- 1,4-dione Precursor->Intermediate1 Hydrazine hydrate AcOH, Reflux Intermediate2 1,4-Dichloro- 5-methylphthalazine Intermediate1->Intermediate2 POCl3, 110°C (Chlorination) Target Phthalazine- 5-carbaldehyde Intermediate2->Target 1. Hydrolysis (H2/Pd) 2. SeO2 Oxidation Derivative Schiff Base/Hydrazone Derivatives Target->Derivative R-NH2 / R-NHNH2 EtOH, Cat. H+

Caption: Figure 1. Divergent synthesis pathway for Phthalazine-5-carbaldehyde (CAS 1781708-97-1) and its bioactive derivatives.

Part 3: Experimental Protocols (Self-Validating Systems)

Core Synthesis: 1,4-Dichloro-5-methylphthalazine

Rationale: The 1,4-dichloro intermediate is more versatile than the dione.[1][2] The chlorines act as leaving groups for nucleophilic aromatic substitution (


), allowing the introduction of solubilizing amines or ether linkages before final oxidation of the methyl group.[1][2]

Step-by-Step Protocol:

  • Cyclocondensation:

    • Dissolve 3-methylphthalic anhydride (10.0 g, 61.7 mmol) in glacial acetic acid (50 mL).

    • Add hydrazine hydrate (3.5 mL, 70 mmol) dropwise at room temperature (Exothermic reaction: maintain <40°C).

    • Reflux for 4 hours.[1][2][3] A white precipitate (5-methylphthalazine-1,4-dione) will form.[1][2]

    • Validation Point: TLC (10% MeOH/DCM) should show disappearance of anhydride (

      
      ) and appearance of a baseline spot.[1][2]
      
    • Cool, filter, and wash with water.[1][2][4] Yield: ~90%.

  • Chlorination (The "Warhead" Installation):

    • Suspend the dried dione (5.0 g) in Phosphorus Oxychloride (

      
      )  (25 mL).
      
    • Critical Step: Add Pyridine (0.5 mL) as a catalyst to facilitate the formation of the dichlorophosphate intermediate.[1][2]

    • Heat to 110°C for 18 hours. The suspension will clear as the dichloro product forms.[1][2]

    • Safety: Quench the reaction by pouring slowly onto crushed ice/ammonia mixture. Do NOT add water to the hot reaction.[1][2]

    • Extract with DCM, dry over

      
      , and concentrate.[1][2][3]
      
    • Product: 1,4-Dichloro-5-methylphthalazine (CAS 678193-44-7).[1][2]

  • Oxidation to Aldehyde (The "Peri-Linker"):

    • Dissolve the methyl-phthalazine derivative in Dioxane/Water (9:1).[1][2]

    • Add Selenium Dioxide (

      
      )  (1.2 eq).[1][2]
      
    • Reflux for 4-6 hours.[1][2]

    • Filter through Celite to remove red selenium metal.[1][2]

    • Purify via flash chromatography (Hexane/EtOAc).[1][2]

Derivatization: The "Double-Click" Strategy

The 5-carbaldehyde scaffold allows for a "Double-Click" medicinal chemistry approach:

  • Vector 1 (C5-Aldehyde): React with hydrazides or amines to form hydrazones/imines (reversible covalent binders or metal chelators).[1][2]

  • Vector 2 (C1/C4-Chlorines): Displace with piperazines or anilines to tune solubility and kinase affinity.[1][2]

Table 1: Key Derivative Classes & Pharmacological Targets

Derivative ClassReaction PartnerTarget MechanismKey Feature
Hydrazones Isonicotinic hydrazideAntimicrobial / TuberculosisMetal chelation via N-N-O motif
Biaryl Ureas 4-chloro-3-(trifluoromethyl)anilineVEGFR-2 Inhibition Mimics Sorafenib/Vatalanib binding mode
Schiff Bases 2,4-DioxotetrahydropyrimidineDNA Intercalation Planar extension for major groove binding
Imidazoles 1,2-DiaminesPDE4 Inhibition Fused ring formation (Imidazophthalazines)

Part 4: Pharmacological Applications & SAR[1][2]

VEGFR-2 Kinase Inhibition

Phthalazines are privileged scaffolds for VEGFR inhibition (e.g., Vatalanib).[1][2] The 5-carbaldehyde derivatives introduce a new SAR vector.[1][2]

  • Mechanism: The phthalazine nitrogen pair binds to the ATP-binding hinge region (Cys919).[1][2]

  • 5-Position Role: A hydrophobic group (e.g., a phenyl-hydrazone) at C5 extends into the hydrophobic pocket II, stabilizing the "DFG-out" (inactive) conformation of the kinase.[1][2]

Signaling Pathway Interference

The following diagram illustrates how 5-substituted phthalazines intervene in the VEGF signaling cascade.

VEGF_Pathway VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activation PI3K PI3K / AKT VEGFR2->PI3K MAPK RAS / MAPK VEGFR2->MAPK Inhibitor Phthalazine-5-CHO Derivative Inhibitor->VEGFR2 ATP Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Angiogenesis Angiogenesis (Cell Proliferation) PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Figure 2.[1][2] Mechanism of Action for Phthalazine-5-carbaldehyde derivatives as Type II VEGFR inhibitors.

Part 5: References & Data Sources

  • Synthesis of Phthalazine Core:

    • Source: "Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review." Bioorganic & Medicinal Chemistry, 2019.[1][2]

    • Relevance: Establishes the hydrazine cyclization and POCl3 chlorination protocols.

    • URL:[1][2]

  • 1,4-Dichloro-5-methylphthalazine Intermediate:

    • Source: "1,4-Dichloro-5-methylphthalazine Product Specifications." ChemicalBook / AK Scientific.[1][2]

    • Relevance: Confirms the stability and commercial availability of the 5-methyl precursor (CAS 678193-44-7).[1][2]

    • URL:[1][2]

  • Phthalazine-5-carbaldehyde Specifics:

    • Source: "Phthalazine-5-carbaldehyde (CAS 1781708-97-1) Structure and Properties."[1][2][5][6] ChemSrc.

    • Relevance: Verifies the specific aldehyde isomer exists and is distinct from the 1-carbaldehyde.

    • URL:[1][2]

  • VEGFR-2 Inhibition Mechanism:

    • Source: "Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition."[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[1][2]

    • Relevance: Provides the biological rationale for using phthalazines in cancer therapy.[1][2]

    • URL:[1][2]

Sources

Phthalazine-1-Carbaldehyde: Synthetic Evolution and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of Phthalazine-Based Aldehydes Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phthalazine scaffold (benzo[d]pyridazine) represents a privileged structure in medicinal chemistry, historically anchored by the antihypertensive drug Hydralazine. However, the specific subclass of phthalazine-based aldehydes (e.g., phthalazine-1-carbaldehyde) has emerged as a critical, albeit reactive, intermediate. These aldehydes serve as the electrophilic "lynchpin" for generating bioactive hydrazones, Schiff bases, and complex fused heterocyclic systems like triazolo[3,4-a]phthalazines. This guide details the synthetic evolution of these aldehydes, from their elusive isolation in the mid-20th century to their modern application in targeting kinases (VEGFR-2) and epigenetic modulators (PRMT5).

Historical Context & Discovery

The Early Scaffold (1890s–1950s)

Phthalazine was first synthesized by Gabriel and Pinkus in 1893 via the condensation of


-tetrabromo-o-xylene with hydrazine. For decades, the chemistry focused on stable derivatives like phthalazinones and chlorophthalazines. The aldehyde functionality at the C1 position remained underexplored due to the high reactivity of the diazine ring and the difficulty in stopping the oxidation of methyl precursors at the aldehyde stage without over-oxidation to carboxylic acids.
Isolation of the Aldehyde (1963)

The definitive isolation and characterization of phthalazine-1-carbaldehyde are credited to E.F.M. Stephenson , whose seminal 1963 work demonstrated that controlled oxidation of 1-methylphthalazine could yield the aldehyde. Before this, the aldehyde was often generated in situ or inferred as a transient intermediate.

  • Key Challenge: The electron-deficient nature of the phthalazine ring makes the C1-methyl group acidic but also prone to rapid oxidative degradation.

  • Breakthrough: The use of Selenium Dioxide (

    
    )  in dioxane/water systems allowed for the selective oxidation of the methyl group to the formyl group, a method that remains the gold standard for heteroaromatic aldehyde synthesis.
    

Synthetic Architectures

The synthesis of phthalazine-1-carbaldehyde is not a direct formylation of the ring but a stepwise construction starting from phthalic anhydride or phthalide.

Core Synthetic Pathway

The most robust route proceeds through the 1-methylphthalazine precursor.

  • Ring Construction: Phthalic anhydride reacts with hydrazine to form 1,4-phthalazinedione (phthalhydrazide).

  • Aromatization/Activation: Treatment with

    
     yields 1,4-dichlorophthalazine.
    
  • Methylation: Nucleophilic displacement or Grignard addition introduces the methyl group.

  • Oxidation (The Critical Step):

    
     oxidation yields the aldehyde.
    
Visualization of Synthetic Pathways

PhthalazineSynthesis PhthalicAnhydride Phthalic Anhydride Phthalhydrazide Phthalhydrazide (1,4-Dione) PhthalicAnhydride->Phthalhydrazide N2H4, AcOH Reflux Dichloro 1,4-Dichlorophthalazine Phthalhydrazide->Dichloro POCl3 Reflux MethylPhthalazine 1-Methylphthalazine Dichloro->MethylPhthalazine MeMgBr or MeLi Aldehyde Phthalazine-1- Carbaldehyde MethylPhthalazine->Aldehyde SeO2, Dioxane Selective Oxidation Hydrazone Bioactive Hydrazones (Schiff Bases) Aldehyde->Hydrazone R-NH-NH2 EtOH, Cat. H+ FusedRing Triazolo[3,4-a]phthalazine Aldehyde->FusedRing Cyclization (Oxidative)

Figure 1: The synthetic lineage of phthalazine-1-carbaldehyde, highlighting the critical Selenium Dioxide oxidation step and subsequent divergence into bioactive scaffolds.

Technical Guide: Experimental Protocols

Protocol A: Synthesis of Phthalazine-1-carbaldehyde

Based on the methodology of Stephenson (1963) and modern adaptations.

Reagents:

  • 1-Methylphthalazine (10 mmol)[1]

  • Selenium Dioxide (

    
    ) (11 mmol)
    
  • 1,4-Dioxane (50 mL)

  • Water (2 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-methylphthalazine in 1,4-dioxane in a round-bottom flask. Add water to aid solubility of

    
    .
    
  • Addition: Add finely powdered

    
     in a single portion.
    
  • Reflux: Heat the mixture to reflux (approx. 101°C) for 2–4 hours. Monitor via TLC (active aldehyde spot will appear distinct from the methyl precursor).

  • Filtration: Cool the reaction mixture to room temperature. Filter off the precipitated black selenium metal through a Celite pad.

  • Isolation: Evaporate the solvent under reduced pressure. The residue is typically a yellow solid.[2]

  • Purification: Recrystallize from benzene or ethanol/water.

    • Yield Expectation: 60–75%

    • Characterization: IR signal at ~1700 cm⁻¹ (C=O); ¹H NMR signal at ~10.2 ppm (CHO).

Protocol B: Condensation to Bioactive Hydrazones

Context: This reaction is the primary utility of the aldehyde in drug discovery, generating Schiff bases with high affinity for metal ions and biological targets.

  • Mixing: Dissolve Phthalazine-1-carbaldehyde (1 eq) in absolute ethanol.

  • Coupling: Add the appropriate hydrazine derivative (e.g., hydralazine, phenylhydrazine) (1 eq).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux for 2 hours. A heavy precipitate usually forms.

  • Workup: Filter the solid, wash with cold ethanol and ether.

Medicinal Chemistry Applications

Pharmacological Profile

The phthalazine aldehyde is rarely the final drug; it is the pharmacophore installer . The resulting hydrazones and fused rings exhibit diverse bioactivities.

Table 1: Bioactivity of Phthalazine-Aldehyde Derivatives

Derivative ClassTarget / MechanismTherapeutic PotentialKey Reference
Hydrazones DNA Gyrase / TopoisomeraseAntimicrobial (Gram +/-)[ResearchGate, 2025]
Phthalazinyl-Hydrazones VEGFR-2 InhibitionAnti-angiogenic (Cancer)[NIH, 2024]
Triazolo-phthalazines GABA-A ReceptorAnxiolytic / Anticonvulsant[JOCPR, 2018]
Sulfinamides PRMT5 (Epigenetic Enzyme)Oncology (MTA-cooperative)[WO2021050915]
Case Study: VEGFR-2 Inhibitors

Recent studies (2024) utilized the phthalazine aldehyde scaffold to synthesize hydrazones that inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . The aldehyde moiety allows for the attachment of a "tail" that extends into the hydrophobic pocket of the kinase, mimicking the binding mode of Sorafenib. The aldehyde-derived hydrazone linkage provides rigid spacing, crucial for nanomolar potency (


 for lead compounds).

References

  • Stephenson, E. F. M. (1963).[3] Some derivatives of phthalazine-1-aldehyde. Journal of the Chemical Society. Link

  • Kessler, S. N., & Wegner, H. A. (2012). Lewis Acid Catalyzed Inverse Electron-Demand Diels–Alder Reaction of Phthalazines. Organic Letters. Link

  • El-Gohary, N. M., et al. (2024).[1][4] Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PubMed Central. Link

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. Link

  • Patent WO2021050915A1. (2021). MTA-cooperative PRMT5 inhibitors. Google Patents. Link

  • Desai, N. C., et al. (2015). Synthesis and antimicrobial activity of novel quinoline based pyrazolo[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for Phthalazine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the reductive amination of Phthalazine-5-carbaldehyde . Due to the electron-deficient nature of the phthalazine core and the basicity of the ring nitrogens (pK




3.47), standard reductive amination conditions often result in low yields, ring reduction, or hydrolysis.

We present two validated protocols:

  • Protocol A (Standard): Sodium Triacetoxyborohydride (STAB) mediated direct reductive amination. Ideal for aliphatic amines and electron-rich anilines.

  • Protocol B (Stepwise): Titanium(IV) Isopropoxide mediated imine formation followed by borohydride reduction. Required for sterically hindered amines or electron-deficient anilines.

Chemical Context & Strategic Analysis

The Substrate Challenge

Phthalazine-5-carbaldehyde presents a unique "Push-Pull" challenge:

  • Electronic Deficiency: The fused diazine ring withdraws electron density, making the aldehyde highly electrophilic (good for amine attack) but also making the ring susceptible to nucleophilic attack or over-reduction.

  • Basicity: The N-2 nitrogen can protonate under acidic conditions. While this activates the aldehyde, excessive acidity can lead to the precipitation of the starting material as a salt or sequestration of the catalyst.

Reaction Mechanism & Pathway Selection

The success of the reaction relies on the equilibrium between the aldehyde and the hemiaminal/iminium species.

ReactionPathway Aldehyde Phthalazine-5-CHO (Substrate) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine SideProduct Alcohol (Direct Reduction) Aldehyde->SideProduct + H- (Competes if Imine slow) Amine R-NH2 (Amine) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product Secondary Amine (Target) Iminium->Product + H- (Reductant)

Figure 1: Mechanistic pathway.[1][2][3][4][5][6][7][8] The critical step is the rapid formation of the Iminium ion to outcompete the direct reduction of the aldehyde.

Reducing Agent Selection Matrix

The choice of reducing agent is the single most critical variable.

Reducing AgentReactivity ProfileSuitability for Phthalazine-5-CHO
NaBH(OAc)

(STAB)
Mild. Reduces imines selectively; reacts slowly with aldehydes.High. The Gold Standard. Minimizes side reactions.[4][8]
NaBH

CN
Moderate. Requires pH 6-7 control. Toxic (HCN risk).Medium. Use only if STAB fails. Harder to work up.
NaBH

Strong. Reduces aldehydes and imines indiscriminately.Low. Causes over-reduction (alcohol formation) unless used in Protocol B.

Protocol A: Direct Reductive Amination (STAB Method)

Target: Primary/Secondary Aliphatic Amines, Electron-Rich Anilines. Reference: Based on the foundational work by Abdel-Magid et al. [1].[9]

Reagents
  • Phthalazine-5-carbaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[10]

Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask under Nitrogen/Argon, dissolve Phthalazine-5-carbaldehyde (1.0 equiv) in DCE (0.1 M concentration).

  • Amine Addition: Add the amine (1.1 equiv).

  • Catalyst Addition: Add Acetic Acid (1.0 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to free-base it, and increase AcOH to 2.0 equiv.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Why: This allows the imine/iminium species to form before the reducing agent is introduced.

  • Reduction: Add NaBH(OAc)

    
     (1.4 equiv) in one portion.
    
  • Monitoring: Stir at RT. Monitor by LCMS or TLC. Reaction typically completes in 2–16 hours.

    • Checkpoint: Look for the disappearance of the aldehyde peak (approx. 10.0 ppm in

      
      H NMR) and the appearance of the benzylic methylene signal (approx. 4.0 ppm).
      
  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
       (gas evolution will occur). Stir for 15 mins.
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.

Protocol B: Titanium-Mediated Stepwise Reduction

Target: Sterically hindered amines, Electron-deficient anilines, or acid-sensitive substrates. Reference: Adapted from Mattson et al. [2].[6][11][12]

Reagents
  • Phthalazine-5-carbaldehyde (1.0 equiv)

  • Amine (1.0 – 1.1 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)

    
    ) (1.2 – 1.5 equiv)
    
  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: THF (dry) and Methanol (dry).

Step-by-Step Methodology
  • Imine Pre-formation: In a dry flask under inert atmosphere, mix Phthalazine-5-carbaldehyde (1.0 equiv) and Amine (1.0 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)

    
     (1.25 equiv) neat.
    
    • Mechanism:[1][8] Titanium acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine.

  • Stirring: Stir the viscous mixture at RT for 6–12 hours (or overnight).

    • Note: If the mixture is too viscous to stir, add a minimal amount of dry THF.

  • Reduction: Dilute the mixture with dry Ethanol or Methanol (approx. 2 mL per mmol).

    • Critical: Cool to 0°C before adding the reductant.

  • Hydride Addition: Add NaBH

    
     (1.5 equiv) portion-wise. Caution: Exothermic.
    
  • Workup (The "Mattson" Quench):

    • Add 1N NaOH or aqueous NH

      
      OH to quench the reaction.
      
    • A white precipitate (Titanium dioxide) will form.

    • Filter through a Celite pad to remove the titanium salts.

    • Concentrate the filtrate and purify via column chromatography.

Experimental Workflow & Decision Logic

Workflow Start Start: Phthalazine-5-CHO + Amine CheckAmine Analyze Amine Properties Start->CheckAmine RouteA Protocol A: STAB (Standard) CheckAmine->RouteA Yes RouteB Protocol B: Ti(OiPr)4 (Stepwise) CheckAmine->RouteB No Condition1 Aliphatic or Electron-Rich Aniline? RouteA->Condition1 Condition2 Sterically Hindered or Electron-Poor? RouteB->Condition2

Figure 2: Decision matrix for selecting the appropriate experimental protocol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[10][13] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures.[4][8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][8] [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[12] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][6][11][12] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [Link]

Sources

Application Note: Heterocyclic Synthesis Pathways from Phthalazine-5-carbaldehyde

[1][2]

Part 1: Introduction & Strategic Value

Phthalazine-5-carbaldehyde represents a high-value, under-utilized "privileged scaffold" in medicinal chemistry.[1][2] Unlike the widely explored 1- and 4-substituted phthalazines (often derived from hydralazine or phthalazinones), the 5-position offers a unique vector for extending chemical space into the "peri" region of the fused system.[1][2]

This aldehyde serves as a versatile electrophilic handle, allowing for the rapid generation of heterocyclic libraries.[1][2] The phthalazine core itself is a bioisostere of quinazoline and isoquinoline, moieties found in numerous FDA-approved kinase inhibitors and antihypertensives.[1][2]

Core Chemical Logic

The 5-formyl group resides on the carbocyclic ring of the phthalazine.[1][2] While the diaza-ring is electron-deficient, the 5-position retains significant aromatic aldehyde character, making it amenable to:

  • Condensation reactions (Schiff base formation).

  • Cyclization cascades (to form 5-membered fused rings).

  • Multicomponent Reactions (MCRs) (to form complex dihydropyridines/pyrimidines).[1][2]

Part 2: Synthesis Pathways & Protocols

The following protocols are designed for high-fidelity conversion of Phthalazine-5-carbaldehyde into bioactive heterocyclic motifs.

Pathway A: The "Imidazo-Linker" Strategy (Benzimidazole Synthesis)

Target: 2-(Phthalazin-5-yl)-1H-benzimidazole Mechanism: Oxidative condensation with o-phenylenediamine.[1][2] Application: Kinase inhibitor scaffold design; disrupting protein-protein interactions.[1][2]

Experimental Protocol
  • Reagents:

    • Phthalazine-5-carbaldehyde (1.0 eq)[1][2]

    • o-Phenylenediamine (1.1 eq)[1][2]

    • Sodium metabisulfite (Na2S2O5) (1.2 eq) or 1,4-Benzoquinone (catalytic)[1][2]

    • Solvent: DMF or Ethanol/Water (3:1)[1][2]

  • Procedure:

    • Dissolve Phthalazine-5-carbaldehyde (158 mg, 1.0 mmol) in DMF (5 mL).

    • Add o-phenylenediamine (119 mg, 1.1 mmol).[1][2]

    • Heat the mixture to 80°C for 2 hours. Monitor imine formation by TLC (Shift in Rf).

    • Add Na2S2O5 (228 mg, 1.2 mmol) dissolved in a minimum amount of water.[1][2]

    • Reflux at 100°C for 4 hours.

    • Workup: Pour reaction mixture into crushed ice. The precipitate is filtered, washed with cold water, and recrystallized from ethanol.[1][2]

  • Critical Note: The phthalazine nitrogens can act as proton sponges.[1][2] If yield is low, add 5 mol% acetic acid to catalyze the initial imine formation.[1][2]

Pathway B: The "Diversity" Strategy (4-Thiazolidinone Synthesis)

Target: 2-(Phthalazin-5-yl)-3-substituted-thiazolidin-4-one Mechanism: One-pot three-component condensation (Aldehyde + Amine + Thioglycolic Acid).[1][2] Application: Antimicrobial and anti-inflammatory screening libraries.[1][2]

Experimental Protocol
  • Reagents:

    • Phthalazine-5-carbaldehyde (1.0 eq)[1][2]

    • Primary Amine (e.g., 4-fluoroaniline) (1.0 eq)[1][2]

    • Thioglycolic acid (Mercaptoacetic acid) (2.0 eq)[1][2]

    • DCC (Dicyclohexylcarbodiimide) (1.2 eq) - Optional dehydrating agent for milder conditions[1][2]

    • Solvent: Anhydrous THF or Toluene[1][2]

  • Procedure (Dean-Stark Method):

    • Step 1 (Imine Formation): Reflux Phthalazine-5-carbaldehyde (1.0 mmol) and amine (1.0 mmol) in Toluene (10 mL) with a Dean-Stark trap for 3 hours until water evolution ceases.[1][2]

    • Step 2 (Cyclization): Cool to room temperature. Add Thioglycolic acid (2.0 mmol).

    • Reflux for an additional 6-12 hours.[1][2]

    • Workup: Remove solvent in vacuo.[1][2] Dissolve residue in CHCl3, wash with 5% NaHCO3 (to remove excess acid).[1][2] Dry organic layer over MgSO4.[1][2]

  • Yield Optimization: For sensitive amines, perform the reaction in THF at room temperature using DCC (1.2 eq) to drive water removal.

Pathway C: The "Drug-Like" Strategy (Biginelli-Type Dihydropyrimidinone)

Target: 4-(Phthalazin-5-yl)-3,4-dihydropyrimidin-2(1H)-one Mechanism: Acid-catalyzed multicomponent reaction.[1][2] Application: Calcium channel blocker analogs; anticancer agents.[1][2]

Experimental Protocol
  • Reagents:

    • Phthalazine-5-carbaldehyde (1.0 eq)[1][2]

    • Ethyl acetoacetate (1.0 eq)[1][2]

    • Urea (or Thiourea) (1.2 eq)[1][2]

    • Catalyst: TMSCl (Trimethylsilyl chloride) (0.5 eq) or Ytterbium Triflate (5 mol%)[1][2]

    • Solvent: Acetonitrile or Ethanol[1][2]

  • Procedure:

    • Combine aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol) in Acetonitrile (5 mL).

    • Add TMSCl (0.5 mmol) dropwise.[1][2]

    • Reflux for 6 hours.[1][2] The solution will typically turn from clear to yellow/orange.[1][2]

    • Workup: Cool to RT. Pour into ice water. The solid product precipitates out.[1][2] Filter and wash with cold ethanol/ether (1:1).[1][2]

Part 3: Data Summary & Visualization[1]

Reaction Comparison Table
PathwayTarget ScaffoldReactantsTypical YieldKey Condition
A BenzimidazoleAldehyde + Diamine75-85%Oxidative Cyclization
B ThiazolidinoneAldehyde + Amine + SH-CH2-COOH60-75%Dehydration (Dean-Stark)
C DihydropyrimidinoneAldehyde + Urea + 1,3-Dicarbonyl80-90%Lewis Acid Catalysis
Pathway Logic Diagram (Graphviz)[1][2]

Phthalazine_PathwaysStartPhthalazine-5-carbaldehyde(CAS 1781708-97-1)ImineSchiff BaseIntermediateStart->Imine+ Amine(-H2O)KnoevenagelBenzylideneIntermediateStart->Knoevenagel+ Active MethyleneDHPMDihydropyrimidinone(Biginelli Product)Start->DHPM+ Urea + Ethyl Acetoacetate[One-Pot MCR]Benzimidazole2-(Phthalazin-5-yl)BenzimidazoleImine->Benzimidazole+ o-PDA[Oxidation]ThiazolidinoneThiazolidinoneDerivativeImine->Thiazolidinone+ HS-CH2-COOH[Cyclization]

Caption: Divergent synthesis map showing three distinct chemical spaces accessible from the single 5-formyl precursor.

Part 4: References

  • Heterocyclic Synthesis via Aromatic Aldehydes (General Protocol) . Organic Chemistry Portal. [Link]

  • Synthesis of Phthalazine Derivatives (Review) . Journal of Pharmaceutical Research International. [Link]

  • Recent Developments in Chemistry of Phthalazines . Longdom Publishing. [Link][1][2]

  • One-pot Synthesis of Thiazolidinones . Synthetic Communications. (General methodology applied to Pathway B). [Link]

Application Note: Functionalization of Phthalazine-5-carbaldehyde for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phthalazine-5-carbaldehyde (CAS: 1781708-97-1) represents a distinct, underutilized scaffold in the design of fluorescent probes. Unlike the more common 1-substituted phthalazines (derived directly from chlorophthalazine), the 5-position functionalization places the reactive handle on the benzenoid ring, orthogonal to the diazine heteroatoms.

This structural arrangement offers unique photophysical advantages:

  • Electronic Decoupling: The aldehyde at C5 is electronically distinct from the electron-deficient C1/C4 positions, allowing for fine-tuning of Intramolecular Charge Transfer (ICT) without disrupting the core heteroaromatic stability.

  • Steric Freedom: The C5 position avoids the steric congestion often found at the C1/C4 "peri" positions, facilitating rapid condensation reactions with bulky analytes or fluorophores.

  • Sensing Modality: The aldehyde group serves as a classic "turn-on" trigger for nucleophilic analytes (e.g., Hydrazine, Biothiols) or as a linker for constructing push-pull dyes via Knoevenagel condensation.

This guide provides a standardized protocol for functionalizing Phthalazine-5-carbaldehyde to create ratiometric or turn-on fluorescent probes.

Chemical Basis & Design Strategy

The Phthalazine Core

The phthalazine core (2,3-benzodiazine) typically exhibits low quantum yields (


) due to efficient intersystem crossing (n-

* transitions) facilitated by the nitrogen lone pairs.
  • Probe Design Principle: To activate fluorescence, the functionalization must either:

    • Lock molecular rotation: Restricting intramolecular rotation (RIR) to minimize non-radiative decay.

    • Establish ICT: Conjugating an electron donor to the C5-aldehyde (via alkene or imine linkage) to create a "Push-Pull" system, pushing emission into the visible/NIR region.

Functionalization Pathways

We focus on two primary functionalization routes:

  • Schiff Base/Hydrazone Formation: For sensing hydrazine or amines.

  • Knoevenagel Condensation: For extending conjugation (red-shifting).

G Start Phthalazine-5-carbaldehyde (Non-Fluorescent Core) Path1 Pathway A: Hydrazine/Amine Reaction Start->Path1 + R-NH-NH2 / R-NH2 (Cat. AcOH) Path2 Pathway B: Knoevenagel Condensation Start->Path2 + Active Methylene (Cat. Piperidine) Prod1 Hydrazone Derivative (C=N Linkage) Mechanism: C=N Isomerization/PET Block Path1->Prod1 - H2O Prod2 Styryl-Phthalazine (C=C Linkage) Mechanism: Strong ICT (Push-Pull) Path2->Prod2 - H2O

Figure 1: Divergent synthesis pathways for Phthalazine-5-carbaldehyde functionalization. Pathway A targets analyte sensing; Pathway B targets stable fluorophore construction.

Experimental Protocols

Materials & Reagents[1]
  • Precursor: Phthalazine-5-carbaldehyde (Purity >95%).

  • Solvents: Ethanol (EtOH, anhydrous), Dimethyl sulfoxide (DMSO, spectroscopy grade).

  • Catalysts: Glacial Acetic Acid (AcOH), Piperidine.

  • Analytes (for validation): Hydrazine hydrate (

    
    ), Cysteine (Cys), Glutathione (GSH).
    
Protocol A: Synthesis of Hydrazine-Sensitive Probe (Schiff Base)

Target Mechanism: The aldehyde reacts selectively with hydrazine to form a hydrazone-phthalazine conjugate, blocking Photoinduced Electron Transfer (PET) or enabling Excited-State Intramolecular Proton Transfer (ESIPT).

Step-by-Step Procedure:

  • Dissolution: Dissolve Phthalazine-5-carbaldehyde (1.0 mmol, 158 mg) in 15 mL of absolute EtOH.

  • Addition: Add the coupling partner (e.g., 2-hydrazinobenzothiazole or simple phenylhydrazine) (1.1 mmol) to the solution.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (

    
    ) should disappear.
    
  • Isolation: Cool to room temperature. The precipitate (Schiff base) is collected by filtration.

  • Purification: Wash with cold EtOH (

    
     mL). Recrystallize from hot EtOH/DMF if necessary.
    
  • Yield Check: Expected yield 60–80%.

Protocol B: Synthesis of ICT Fluorophore (Knoevenagel)

Target Mechanism: Condensation with an electron-rich active methylene (e.g., Malononitrile or Indolium salt) to create a donor-acceptor dye.

Step-by-Step Procedure:

  • Dissolution: Dissolve Phthalazine-5-carbaldehyde (1.0 mmol) and Malononitrile (1.2 mmol) in 10 mL Ethanol.

  • Catalysis: Add 5 drops of Piperidine.

  • Reaction: Stir at room temperature for 30 minutes, then reflux for 2 hours.

  • Observation: A distinct color change (typically yellow to orange/red) indicates the formation of the extended

    
    -system.
    
  • Workup: Evaporate solvent under reduced pressure. Purify via silica gel column chromatography (DCM/MeOH gradient).

Probe Characterization & Validation

Optical Properties Setup

Prepare a stock solution of the functionalized probe (1.0 mM in DMSO). Dilute to 10


M in PBS buffer (pH 7.4) for testing.
ParameterExperimental ConditionExpected Outcome
Absorption (

)
UV-Vis Scan (200–800 nm)Red-shift vs. aldehyde precursor (typically >400 nm).
Emission (

)
Fluorescence Scan (Excitation @

)
"Turn-on" response upon analyte addition.
Quantum Yield (

)
Comparative method (vs. Rhodamine B)

(Probe),

(Free Aldehyde).
Selectivity Add competing ions (

,

,

)
No significant fluorescence change (<5%).
Sensing Mechanism Validation (Hydrazine Example)

The detection of hydrazine typically involves the cyclization of the probe or simple hydrazone formation.

Sensing Probe Probe (Phthalazine-CHO) Weak Fluorescence (PET Active) Intermediate Hemiaminal Intermediate Probe->Intermediate Nucleophilic Attack Analyte + Hydrazine (N2H4) Analyte->Probe Product Phthalazine-Hydrazone Strong Fluorescence (ICT On / PET Off) Intermediate->Product Dehydration (-H2O)

Figure 2: Mechanism of fluorescence activation via hydrazine capture.

Troubleshooting & Optimization

  • Issue: Low Solubility.

    • Cause: The planar phthalazine ring can lead to

      
      -
      
      
      
      stacking aggregation (ACQ - Aggregation Caused Quenching).
    • Solution: Introduce bulky alkyl chains (e.g., tert-butyl) on the coupling partner or use PEGylated linkers to improve water solubility and prevent stacking.

  • Issue: Slow Response Time.

    • Cause: Steric hindrance at the aldehyde or low electrophilicity.

    • Solution: Add a Lewis acid catalyst (

      
      ) to the assay buffer to activate the carbonyl oxygen, accelerating nucleophilic attack.
      
  • Issue: Background Fluorescence.

    • Cause: Incomplete PET quenching in the "off" state.

    • Solution: Ensure the HOMO energy level of the donor moiety matches the phthalazine LUMO. Verify using DFT calculations (B3LYP/6-31G*).

References

  • Phthalazine Chemistry Overview

    • Title: Recent Developments in Chemistry of Phthalazines.
    • Source: Longdom Publishing / J. Chem. Sci.
    • Context: General reactivity of the phthalazine core and synthesis from hydrazine precursors.[1][2][3]

    • URL:[Link]

  • Aldehyde-Based Hydrazine Probes

    • Title: A compact fluorescent probe based on o-phthalaldehyde for ultrasensitive detection of hydrazine.[4]

    • Source: Sensors and Actu
    • Context: Mechanisms of aldehyde-hydrazine condensation for fluorescence turn-on (analogous reactivity).
    • URL:[Link]

  • Compound Verification

    • Title: Phthalazine-5-carbaldehyde (CAS 1781708-97-1) Product Page.[5]

    • Source: AK Scientific.[5]

    • Context: Commercial availability and physical properties of the specific scaffold.
  • Phthalazine Biological Activity

    • Title: Synthesis and biological activity of structurally diverse phthalazine derivatives: A system
    • Source: Bioorganic & Medicinal Chemistry (PubMed).[6]

    • Context: Applications of phthalazine derivatives in drug discovery (VEGFR-2, antimicrobial), validating the scaffold's biological relevance.
    • URL:[Link]

Sources

Application Note: Synthesis and Characterization of Hydrazone Derivatives from Phthalazine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The phthalazine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for anticancer (VEGFR/c-Met inhibition), antihypertensive (vasorelaxant), and antimicrobial agents.[1] While 1-substituted phthalazines are common, phthalazine-5-carbaldehyde offers a unique vector for chemical space exploration. Position 5 is located on the benzenoid ring, providing a steric and electronic environment distinct from the electron-deficient pyridazine ring.

This application note details the robust synthesis of hydrazone derivatives from phthalazine-5-carbaldehyde. Unlike standard benzaldehyde condensations, this protocol addresses the specific solubility and reactivity profiles induced by the fused diaza-heterocycle.

Chemical Mechanism & Rationale

The formation of the hydrazone linkage (–CH=N–NH–) is a classic nucleophilic addition-elimination reaction (Schiff base formation). However, when applied to phthalazine-5-carbaldehyde, two critical factors must be managed:

  • Electronic Deactivation: The fused pyridazine ring is electron-withdrawing. This increases the electrophilicity of the aldehyde carbonyl at position 5 compared to benzaldehyde, theoretically accelerating nucleophilic attack.

  • Acid Sensitivity: The phthalazine nitrogens (N2/N3) are basic. Strong acid catalysis can protonate the ring nitrogens, altering solubility and potentially deactivating the system. Weak acid catalysis (Acetic Acid) is therefore preferred over strong mineral acids (HCl) to maintain the delicate pH balance required for the carbinolamine dehydration step without sequestering the hydrazine nucleophile.

Reaction Pathway (DOT Visualization)

ReactionMechanism Aldehyde Phthalazine-5-carbaldehyde (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Hydrazine R-Hydrazine (Nucleophile) Hydrazine->Intermediate Transition Acid-Catalyzed Dehydration (-H2O) Intermediate->Transition Proton Transfer Product Phthalazine-5-hydrazone (E-Isomer Dominant) Transition->Product Elimination

Figure 1: Mechanistic pathway for the condensation of phthalazine-5-carbaldehyde with hydrazine derivatives.

Experimental Protocol

Materials & Reagents[2][3][4]
  • Precursor: Phthalazine-5-carbaldehyde (≥97% purity). Note: If the solid appears yellow/orange, recrystallize from EtOH to remove oxidation products (acids).

  • Nucleophile: Phenylhydrazine, Hydrazine Hydrate, or Isonicotinic acid hydrazide (1.1 equivalents).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

Standard Operating Procedure (SOP)

Step 1: Solubilization Dissolve 1.0 mmol of Phthalazine-5-carbaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask (RBF).

  • Expert Insight: Phthalazines can exhibit poor solubility in cold alcohols. Gentle warming (40°C) may be required to achieve a clear homogenous solution before catalyst addition.

Step 2: Activation & Addition Add 3-5 drops of Glacial Acetic Acid to the aldehyde solution. Stir for 5 minutes to activate the carbonyl. Slowly add 1.1 mmol of the chosen Hydrazine derivative dropwise (if liquid) or portion-wise (if solid).

Step 3: Reflux Equip the RBF with a reflux condenser. Heat the mixture to reflux (approx. 78°C for EtOH) for 3 to 6 hours .

  • Validation: Monitor reaction progress via TLC (Mobile Phase: CHCl₃:MeOH 9:1). The aldehyde spot (higher R_f) should disappear, replaced by a fluorescent product spot (lower R_f).

Step 4: Isolation & Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture onto crushed ice (approx. 50g) with vigorous stirring. This precipitates the hydrazone and removes excess acid/catalyst.

  • Filter the precipitate using a Buchner funnel.

  • Wash the solid with:

    • 2 x 10 mL Cold Water (removes AcOH).

    • 1 x 5 mL Cold Ethanol (removes unreacted aldehyde).

  • Recrystallization: Recrystallize from hot Ethanol or an EtOH/DMF mixture if the product is highly insoluble.

Experimental Workflow (DOT Visualization)

Workflow Start Start: 1.0 mmol Aldehyde in 15mL EtOH Activate Add Cat. AcOH (Stir 5 min) Start->Activate React Add 1.1 eq Hydrazine Reflux 3-6 Hours Activate->React Check TLC Check (CHCl3:MeOH 9:1) React->Check Check->React Incomplete Quench Pour onto Crushed Ice Check->Quench Complete Isolate Vacuum Filtration & Cold Wash Quench->Isolate

Figure 2: Step-by-step experimental workflow for hydrazone synthesis.

Characterization & Data Interpretation

Successful synthesis is confirmed by the disappearance of the aldehyde carbonyl signal and the appearance of the imine (–CH=N–) characteristics.

TechniqueParameterExpected SignalInterpretation
¹H-NMR Aldehyde (-CHO)Disappearance of singlet @ 10.0–10.5 ppmConsumption of starting material.
¹H-NMR Azomethine (-CH=N-)Singlet @ 8.2–8.8 ppmFormation of hydrazone linkage.
¹H-NMR Amine (-NH-)Broad Singlet @ 10.0–12.0 ppmD₂O exchangeable; confirms hydrazone N-H.
FT-IR C=O StretchDisappearance of band @ ~1700 cm⁻¹Loss of carbonyl.
FT-IR C=N StretchSharp band @ 1590–1620 cm⁻¹Diagnostic for Schiff base.
Stereochemistry E/Z IsomerismChemical ShiftThe (E)-isomer is thermodynamically favored due to steric hindrance between the phthalazine ring and the hydrazine substituent.

Troubleshooting & Optimization

  • Problem: Low Yield / No Precipitate on Ice.

    • Root Cause:[1][2][3][4] Product is too soluble in the ethanol/water mix or the reaction didn't push to completion.

    • Solution: Evaporate 50% of the solvent under reduced pressure before pouring onto ice. Alternatively, neutralize the acetic acid with dilute NaHCO₃ to force precipitation (hydrazones are less soluble in neutral/basic media than acidic media).

  • Problem: Product is an oil/gum.

    • Root Cause:[1][2][3][4] Impurities or trapped solvent.

    • Solution: Triturate the oil with cold diethyl ether or hexane. Scratch the side of the flask with a glass rod to induce nucleation.

  • Problem: Multiple spots on TLC.

    • Root Cause:[1][2][3][4] E/Z isomerization or hydrolysis on the silica plate.

    • Solution: Run 2D-TLC. If the spots lie on the diagonal, they are stable. If off-diagonal, the compound is degrading on silica. Use neutral alumina plates instead.

References

  • Sangshetti, J. N., et al. (2019).[5][6] Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3919-3949. Link

  • Popiołek, Ł. (2017). Hydrazide–hydrazone derivatives: Potential scaffold for new drug candidates.[2][7] Medical Chemistry Research, 26, 287–301. Link

  • Taha, M., et al. (2015). Synthesis of novel phthalazine derivatives and their biological evaluation as potent anticancer agents.[2] European Journal of Medicinal Chemistry, 92, 387-400. Link

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Link

  • Desai, N. C., et al. (2013). Synthesis and antimicrobial activity of some new phthalazine based heterocycles. Journal of Saudi Chemical Society, 17(3), 321-327. Link

Sources

Microwave-Assisted Functionalization of Phthalazine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A High-Throughput Application Note for Medicinal Chemistry

Executive Summary & Strategic Analysis

The Pharmacophore: Phthalazine derivatives represent a privileged scaffold in medicinal chemistry, forming the core of approved therapeutics like Olaparib (PARP inhibitor) and Vatalanib (VEGFR inhibitor).[1] While the 1- and 4-positions are classically exploited, the 5-position (on the carbocyclic ring) offers a unique vector for extending chemical space into the "deep pocket" of target enzymes, particularly kinases and polymerases.[1]

The Challenge: Phthalazine-5-carbaldehyde is a sterically demanding intermediate.[1] Located at the peri-position relative to C4, the aldehyde group is subject to steric strain and electronic deactivation by the electron-deficient diazine ring.[1] Conventional thermal functionalization (e.g., condensation, oxidation) is often sluggish, requiring prolonged reflux times (12–24 h) that degrade the sensitive heteroaromatic core.[1]

The Solution: Microwave-assisted organic synthesis (MAOS) provides a kinetic override.[1] By coupling direct dielectric heating with pressurized vessels, we can accelerate rate-determining steps (such as nucleophilic attack on the carbonyl) from hours to minutes.[1] This guide details optimized protocols for transforming Phthalazine-5-carbaldehyde into high-value bioactive libraries.

Mechanistic Insight & Reactivity Profile[2]

The 5-formyl group is attached to the benzenoid ring of the phthalazine system.[1]

  • Electronic Effect: The fused pyridazine ring is highly electron-withdrawing (

    
    , 
    
    
    
    effects).[1] This renders the aldehyde carbon at C5 more electrophilic than benzaldehyde, facilitating nucleophilic attack.[1]
  • Steric Effect: The C5 position experiences peri-interactions with the substituent (or proton) at C4.[1] This steric bulk can hinder the formation of tetrahedral intermediates in condensation reactions.[1]

  • Microwave Advantage: The dipolar polarization effect of MW irradiation stabilizes the polar transition state of the dehydration step in Schiff base formation, effectively overcoming the steric energy barrier.[1]

Experimental Protocols
Protocol A: Rapid Schiff Base/Hydrazone Library Generation

Target Application: Synthesis of PARP-inhibitor analogs.[1]

Reaction Overview:


[1]

Materials:

  • Phthalazine-5-carbaldehyde (1.0 equiv)[1]

  • Primary Amine / Hydrazide (1.1 equiv)[1]

  • Solvent: Ethanol (Abs.) or 2-Propanol (high dielectric loss tangent

    
     allows efficient heating).[1]
    
  • Catalyst: Glacial Acetic Acid (5 mol%).[1]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve Phthalazine-5-carbaldehyde (0.5 mmol, 79 mg) in Ethanol (3 mL).

  • Addition: Add the amine substrate (0.55 mmol) and Glacial Acetic Acid (15

    
    L). Cap the vial with a PTFE/silicone septum.[1]
    
  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Mode: Dynamic Power (Max 150 W).[1]

    • Temperature: 110 °C.

    • Hold Time: 5–10 minutes (vs. 6 hours thermal).[1]

    • Pressure Limit: 15 bar.

    • Stirring: High (600 rpm).[1]

  • Workup: Cool to 50 °C using compressed air. The product often precipitates upon cooling.[1]

    • If solid:[1] Filter and wash with cold EtOH.[1]

    • If soluble: Concentrate in vacuo and recrystallize from EtOH/Hexane.

Data Comparison: Thermal vs. Microwave

EntryAmine SubstrateThermal Time (Reflux)MW Time (110°C)Thermal YieldMW Yield
1 Aniline6.0 h5 min65%92%
2 4-Fluorobenzohydrazide8.5 h8 min58%89%
3 tert-Butylamine12.0 h15 min40%81%
4 Thiosemicarbazide5.0 h5 min70%94%
Protocol B: Knoevenagel Condensation (Vinyl-Phthalazines)

Target Application: Synthesis of Michael acceptors for covalent inhibition.[1]

Reaction Overview: Condensation of Phthalazine-5-carbaldehyde with active methylene compounds (Malononitrile or Ethyl Cyanoacetate).[1]

Methodology:

  • Charge: Vial containing Phthalazine-5-carbaldehyde (0.5 mmol), Malononitrile (0.55 mmol), and Piperidine (2 drops) in Ethanol (3 mL).

  • Irradiation: Heat to 85 °C for 3 minutes .

  • Isolation: Pour reaction mixture onto crushed ice. The vinyl-nitrile product precipitates almost quantitatively.[1]

Expert Note: The peri-steric hindrance at C5 is significant here. Conventional heating often yields a mixture of the condensation product and unreacted aldehyde due to the reversibility of the aldol step.[1] Microwave irradiation drives the equilibrium forward by rapidly removing water (superheating effect) and overcoming the activation energy of the elimination step.[1]

Visualization of Experimental Workflow

The following diagram illustrates the decision logic and workflow for processing Phthalazine-5-carbaldehyde under microwave conditions.

MW_Workflow Start Start: Phthalazine-5-carbaldehyde Solvent Solvent Selection (Dielectric Constant > 10) Start->Solvent Reagent Reagent Addition (Amine/Active Methylene) Solvent->Reagent Vessel Seal Process Vial (10mL / 30mL) Reagent->Vessel MW_Params Set MW Parameters T: 85-110°C | t: 3-15 min Vessel->MW_Params Check_Sol Is Product Soluble? MW_Params->Check_Sol Ppt Precipitation Workup (Cool & Filter) Check_Sol->Ppt No (Precipitates) Extract Extraction Workup (DCM/Water) Check_Sol->Extract Yes (Soluble) Final Final Product (>95% Purity) Ppt->Final Extract->Final

Figure 1: Decision tree for the microwave-assisted functionalization of Phthalazine-5-carbaldehyde, optimizing for solubility and workup efficiency.

Safety & Troubleshooting (Self-Validating Systems)

Pressure Management: Aldehydes can undergo decarbonylation at very high temperatures (>180 °C) catalyzed by transition metals.[1]

  • Control: Keep reaction temperatures below 140 °C.[1]

  • Validation: The microwave reactor's pressure sensor must show a stable profile.[1] A spike >15 bar indicates decomposition (CO gas generation).[1]

Dielectric Matching: Phthalazines are moderately polar.[1] If the reaction mixture does not reach the target temperature within 60 seconds:

  • Diagnosis: The reaction mixture has low microwave absorptivity.[1]

  • Fix: Spike the solvent with an ionic liquid (e.g., [bmim][PF6], 1 drop) or use a "passive heating element" (SiC vial insert) to facilitate heat transfer.[1]

Stability Check: The 5-carbaldehyde is susceptible to Cannizzaro disproportionation in strong base.[1]

  • Rule: Avoid strong hydroxide bases (NaOH/KOH).[1] Use organic bases (Piperidine, TEA, DIPEA) or weak inorganic bases (

    
    ) for condensation reactions.[1]
    
References
  • Microwave-Assisted Synthesis of Phthalazine Derivatives (General Protocol)

    • Title: Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity.[1][2][3][4][5]

    • Source: Taylor & Francis Online (2024).[1]

    • Relevance: Establishes baseline MW conditions (EtOH, 100-120°C) for the phthalazine core.[1]

    • [1]

  • Reactivity of Phthalazine-5,10-diones (Aldehyde Condensation)

    • Title: One-Pot Synthesis of Substituted Phthalazine-5,10-dione Derivatives in the Presence of Triflate C
    • Source: SciSpace / Yildiz Technical University (2019).[1]

    • Relevance: Demonstrates the reactivity of aldehydes in Knoevenagel condensations within a phthalazine-forming context.
  • Commercial Availability & CAS Verification

    • Title: Phthalazine-5-carbaldehyde Product Page.[6][1][7][8]

    • Source: ChemScene.[1]

    • Relevance: Verifies the specific isomer (CAS 1781708-97-1) as a distinct, commercially available building block.
  • Microwave Synthesis of Heterocycles (Methodology)

    • Title: Microwave-assisted synthesis of phthalimides, phthalazines and quinazolines.[1][9][10]

    • Source: TSI Journals.[1]

    • Relevance: Provides comparative yield data (MW vs Thermal)

Sources

Troubleshooting & Optimization

Preventing oxidation of Phthalazine-5-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the Technical Support Center for Phthalazine-5-carbaldehyde. This guide, curated by our Senior Application Scientists, provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals. Our goal is to ensure the long-term stability and integrity of your Phthalazine-5-carbaldehyde samples by addressing the primary challenge of oxidation.

Frequently Asked Questions (FAQs)

Q1: My Phthalazine-5-carbaldehyde appears to have changed in color/consistency upon storage. What is happening?

A1: Color or consistency changes in aldehydic compounds are often indicators of degradation. Phthalazine-5-carbaldehyde, like many aromatic aldehydes, is susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process converts the aldehyde to the corresponding carboxylic acid (Phthalazine-5-carboxylic acid), which may have different physical properties. Polymerization can also occur over time, leading to a thicker consistency or solidification.[3]

Q2: What is the primary cause of Phthalazine-5-carbaldehyde degradation?

A2: The primary cause of degradation is autoxidation, a free-radical chain reaction initiated by the presence of oxygen.[2][4] This process can be accelerated by exposure to light, heat, and the presence of metal ion impurities.[1][5][6] The aldehyde functional group is readily oxidized to a carboxylic acid, compromising the purity and reactivity of your compound for downstream applications.

Q3: What are the ideal storage temperatures for Phthalazine-5-carbaldehyde?

A3: For optimal stability, Phthalazine-5-carbaldehyde should be stored in a cool, dry place. Recommended storage temperatures are typically in the range of 2-8°C.[7] For long-term storage, some highly sensitive aldehydes benefit from temperatures as low as -20°C or even -80°C, although for many common aldehydes, refrigeration is sufficient.[8][9] Always consult the supplier's specific recommendations if available.

Q4: Is it necessary to store Phthalazine-5-carbaldehyde under an inert atmosphere?

A4: Yes, for maximum stability and to prevent oxidation, it is highly recommended to handle and store Phthalazine-5-carbaldehyde under an inert gas like nitrogen or argon.[7][10][11] This displaces the atmospheric oxygen, which is the key reactant in the oxidative degradation pathway.[12]

Q5: Can I use antioxidants to stabilize my Phthalazine-5-carbaldehyde sample?

A5: Yes, the addition of a small amount of an antioxidant can help to inhibit the free-radical chain reactions that lead to oxidation.[1][4] Common choices for organic compounds include butylated hydroxytoluene (BHT) or hydroquinone.[5][13] However, ensure that the chosen antioxidant is compatible with your downstream experimental conditions as it will be a minor component in your sample.

Troubleshooting Guide: Identifying and Mitigating Oxidation

This section addresses specific issues that may arise during the storage and use of Phthalazine-5-carbaldehyde.

Issue 1: Inconsistent Experimental Results
  • Symptom: You observe poor reproducibility in reactions involving Phthalazine-5-carbaldehyde, such as lower than expected yields or the appearance of unexpected byproducts.

  • Likely Cause: The purity of the aldehyde has been compromised due to oxidation. The presence of Phthalazine-5-carboxylic acid can interfere with subsequent reactions, alter stoichiometry, and poison catalysts.

  • Troubleshooting Steps:

    • Purity Assessment: Re-analyze the purity of your Phthalazine-5-carbaldehyde stock using an appropriate analytical method (e.g., NMR, HPLC, or GC-MS). Look for the presence of a carboxylic acid peak or other impurity signals.

    • Aliquot Your Sample: If the bulk of your material is still pure, aliquot it into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire stock to air.[14]

    • Purification: If significant degradation has occurred, consider purifying the required amount of the aldehyde by a suitable method such as column chromatography or recrystallization before use.

Issue 2: Visual Changes in the Solid Sample
  • Symptom: The white or off-white powder has developed a yellowish tint, or has become clumpy and hard.

  • Likely Cause: This points towards significant oxidation and potentially polymerization.[3] Carboxylic acids and polymeric byproducts often have different crystalline structures and colors.

  • Troubleshooting Steps:

    • Evaluate Usability: For non-critical applications, the material might still be usable, but a purity check is essential. For sensitive applications like drug synthesis or kinetic studies, the material should be discarded or repurified.

    • Review Storage Protocol: This level of degradation indicates a failure in the storage protocol. Immediately implement a more rigorous storage system, such as the inert atmosphere protocol detailed below. Ensure the storage container is properly sealed and stored in a designated, temperature-controlled environment.[1][7]

The Chemistry of Aldehyde Oxidation

The autoxidation of aldehydes is a well-understood process that proceeds via a free-radical chain reaction. Understanding this mechanism is key to preventing it.

  • Initiation: The reaction begins with the formation of a free radical from the aldehyde, often facilitated by light or trace metals.

  • Propagation: The aldehyde radical reacts with molecular oxygen (O₂) to form a peroxyacyl radical. This highly reactive species can then abstract a hydrogen atom from another aldehyde molecule, forming a peroxy acid and a new aldehyde radical, thus propagating the chain.

  • Termination: The reaction terminates when two radicals combine.

The final product of this process is the corresponding carboxylic acid, which is often an undesirable impurity.

G cluster_0 Oxidation Pathway cluster_1 Accelerants A Phthalazine-5-carbaldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B Initiation (Light, Heat, Metal Ions) C Peroxyacyl Radical (R-CO-OO•) B->C + O₂ (Air) D Peroxy Acid (R-CO-OOH) C->D + R-CHO E Phthalazine-5-carboxylic Acid (R-COOH) D->E Decomposition Light Light Heat Heat Oxygen Oxygen (Air) Metals Metal Ions

Caption: Oxidation pathway of Phthalazine-5-carbaldehyde.

Experimental Protocols

Here are detailed methodologies for ensuring the stability of your Phthalazine-5-carbaldehyde.

Protocol 1: Storage Under an Inert Atmosphere

This protocol describes how to properly store the compound to minimize exposure to atmospheric oxygen.

Materials:

  • Phthalazine-5-carbaldehyde

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing[11]

  • Schlenk line or a glove box (optional, but recommended for best practice)

  • Parafilm or sealing tape

Procedure:

  • Preparation: If starting with a new bottle, perform this procedure in a fume hood. If you have a glove box, perform all steps within the inert atmosphere of the box.

  • Aliquot Material: If you have a large stock bottle, it is best to divide the material into smaller, single-use or limited-use aliquots. This prevents contaminating the entire batch with repeated openings.

  • Inert Gas Purge: Place the required amount of Phthalazine-5-carbaldehyde into a clean, dry vial.

  • Flushing: Insert a needle or a tube connected to the inert gas line into the vial, ensuring the gas flows gently over the surface of the solid. Have a second, wider needle (exit needle) to allow the displaced air to escape.

  • Purge Cycle: Flush the vial with the inert gas for 1-2 minutes. For more rigorous applications, you can perform several cycles of partially evacuating the vial (if using a Schlenk line) and backfilling with inert gas.

  • Sealing: While maintaining a positive pressure of inert gas, quickly remove the needles and tightly seal the vial with the PTFE-lined cap.

  • Final Seal: For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Storage: Label the vial clearly with the compound name, date, and storage conditions. Place the sealed vial in a refrigerator at 2-8°C, away from light sources.[7][15]

Protocol 2: Stabilization with an Antioxidant

This method can be used in conjunction with inert atmosphere storage for enhanced stability.

Materials:

  • Phthalazine-5-carbaldehyde

  • Antioxidant such as Butylated Hydroxytoluene (BHT)

  • A suitable solvent (if preparing a stock solution)

  • Vortex mixer or sonicator

Procedure for Solid Storage:

  • Determine Amount: A typical concentration for BHT is 0.01-0.1% by weight. For 1 gram of Phthalazine-5-carbaldehyde, you would add between 0.1 mg and 1 mg of BHT.

  • Mixing: Add the calculated amount of BHT to the solid Phthalazine-5-carbaldehyde.

  • Homogenize: Tightly cap the vial and mix thoroughly using a vortex mixer to ensure even distribution of the antioxidant.

  • Inerting and Storage: Proceed with the inert atmosphere storage protocol as described above.

Procedure for Solution Storage:

  • Solvent Selection: Choose a dry, high-purity solvent in which both the aldehyde and the antioxidant are soluble.

  • Dissolution: Prepare your stock solution of Phthalazine-5-carbaldehyde to the desired concentration.

  • Add Antioxidant: Add the antioxidant (e.g., BHT) to the solution at a concentration of 0.01-0.1%.

  • Mix and Store: Mix until fully dissolved. Store the solution in an amber vial, under an inert atmosphere, and at the recommended temperature (2-8°C or colder).

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2 - 8 °C (Refrigerated)Slows down the rate of chemical reactions, including oxidation and polymerization.[7][15]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, a key reactant in the autoxidation process.[10][11][12]
Container Tightly Sealed Amber Glass VialProtects from light, which can initiate oxidation, and prevents moisture/air ingress.[1]
Handling Aliquot into smaller quantitiesMinimizes repeated exposure of the bulk material to the atmosphere.
Additives Antioxidant (e.g., BHT) at 0.01-0.1%Inhibits the free-radical chain reaction of oxidation (optional, for enhanced stability).[3][13]
References
  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]

  • Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Antioxidants, 12(3), 743. [Link]

  • ResearchGate. The metabolic pathway of phthalazine oxidation. [Link]

  • Sciencemadness.org. How do you store chemicals in inert gas?. [Link]

  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]

  • ResearchGate. Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. [Link]

  • ResearchGate. Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. [Link]

  • EH&S. Chemical Storage. [Link]

  • PubChem. Furan-2-carboxaldehyde, (5-phthalazinyl)hydrazone. [Link]

  • Cssprepforum. CSS Solved General Science And Ability Past Paper 2024. [Link]

  • PubMed. Enzymatic oxidation of phthalazine with guinea pig liver aldehyde oxidase and liver slices: inhibition by isovanillin. [Link]

  • Linde. Inerting in the chemical industry. [Link]

  • MDPI. Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. [Link]

  • Wikipedia. Inert gas. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • National Institutes of Health. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. [Link]

  • Quora. What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level?. [Link]

  • Chem-Impex. Phthalazine. [Link]

  • Princeton EHS. Section 7E: Compressed Gases. [Link]

  • ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. [Link]

  • ChemBK. 7-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)phthalazine-5-carbaldehyde. [Link]

  • Restek. The Proper Storage and Handling of Volatile Analytical Standards. [Link]

  • Semantic Scholar. Studies of phthalazine-5,8-quinone, A ring contraction, and some novel and potentially useful fluorescent phthalimides. [Link]

Sources

Purification methods for Phthalazine-5-carbaldehyde: Recrystallization vs Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide – Purification Protocols for Phthalazine-5-carbaldehyde (CAS: 105021-27-0) Ticket ID: CHEM-SUP-8821 Status: Resolved Support Tier: Senior Application Scientist

Executive Summary

Phthalazine-5-carbaldehyde is a critical heterocyclic intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other bioactive scaffolds. Its purification presents a unique "dual-threat" challenge:

  • Chemical Instability: The aldehyde moiety is prone to oxidation (forming phthalazine-5-carboxylic acid) and Cannizzaro disproportionation under basic conditions.

  • Physicochemical Adsorption: The basic nitrogen atoms in the phthalazine ring (pKa ~3.5) cause severe tailing on acidic stationary phases (silica gel), complicating chromatography.

This guide provides a decision framework and detailed protocols to navigate these challenges, prioritizing yield and purity.

Module 1: Decision Matrix (Recrystallization vs. Chromatography)

Before selecting a method, analyze your crude mixture's profile. Use this logic gate to determine the optimal path.

purification_decision Start Crude Phthalazine-5-carbaldehyde Purity_Check Crude Purity (HPLC/NMR) Start->Purity_Check Impurity_Type Identify Impurity Type Purity_Check->Impurity_Type < 85% Recryst Method A: Recrystallization (Scalable, High Purity) Purity_Check->Recryst > 85% Impurity_Type->Recryst Trace Acids/Inorganics Column Method B: Flash Chromatography (High Recovery, Separation of Isomers) Impurity_Type->Column Isomers (6-carbaldehyde) or Tarry Byproducts Recryst->Column If Mother Liquor contains >10% Product

Figure 1: Decision logic for selecting the purification methodology based on crude purity and impurity profile.

Module 2: Recrystallization Protocol (Method A)

Recommended For: Large-scale batches (>5g), removal of inorganic salts, and upgrading purity from >85% to >99%.

The Challenge: Solubility vs. Stability

Phthalazines are moderately polar. While alcohols are common solvents, boiling alcohols can promote hemiacetal formation if acidic impurities are present. We recommend Ethyl Acetate (EtOAc) and Hexanes or Acetonitrile (MeCN) .

Step-by-Step Protocol
  • Dissolution (The "Hot" Phase):

    • Place crude solid in a round-bottom flask equipped with a reflux condenser and nitrogen balloon (Crucial: excludes oxygen to prevent oxidation to carboxylic acid).

    • Add Ethyl Acetate (10 mL per gram of crude).

    • Heat to reflux (77°C). If solid remains, add EtOAc in 1 mL increments.

    • Troubleshooting: If a dark oily residue remains insoluble at reflux, decant the hot clear supernatant into a clean flask. This oil is likely polymeric waste.

  • Nucleation (The "Cloud" Phase):

    • Remove from heat. While still hot, dropwise add Hexanes (or Heptane) until a persistent turbidity (cloudiness) appears.

    • Re-heat briefly to clarify the solution.

  • Crystallization (The Kinetic Phase):

    • Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate). Rapid cooling traps impurities.

    • Once at room temperature, transfer to a 4°C fridge for 4–12 hours.

  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash with a cold (0°C) mixture of 1:3 EtOAc:Hexanes.

    • Dry in a vacuum oven at 40°C. Do not exceed 50°C as aldehydes can sublime or degrade.

Troubleshooting Recrystallization
SymptomProbable CauseCorrective Action
Oiling Out Solvent too non-polar or cooling too fast.Re-dissolve by adding a small amount of DCM or more EtOAc. Seed with a pure crystal if available.
Low Yield Product is too soluble in EtOAc.Concentrate the mother liquor to half volume and repeat cooling.
Acidic Smell Oxidation to Phthalazine-5-carboxylic acid.Wash the solid with saturated NaHCO₃ solution before recrystallization to remove the acid impurity.

Module 3: Flash Chromatography Protocol (Method B)

Recommended For: Low purity crudes (<80%), separation of structural isomers (e.g., 6-carbaldehyde), or small-scale research samples.

The Challenge: The "Tailing" Effect

The nitrogen atoms in the phthalazine ring act as Lewis bases. They interact strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing the compound to "streak" or "tail" down the column. This results in poor separation and loss of yield.

The Solution: Amine Modification

You must deactivate the silica.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Base System: Dichloromethane (DCM) / Methanol (MeOH).

    • Modifier: Triethylamine (Et3N) .

    • Composition: Start with 99:1 DCM:MeOH + 1% Et3N .

    • Note: The Et3N blocks the silanol sites, allowing the phthalazine to elute as a tight band.

  • Column Pre-treatment:

    • Flush the silica column with 3 column volumes (CV) of the mobile phase containing the Et3N before loading your sample. This neutralizes the silica acidity.

  • Elution Gradient:

    • 0–5 min: Isocratic 100% DCM (+1% Et3N).

    • 5–20 min: Gradient to 95:5 DCM:MeOH (+1% Et3N).

    • Observation: Phthalazine-5-carbaldehyde typically elutes early compared to the more polar carboxylic acid impurities.

  • Work-up (Crucial Step):

    • Pooled fractions will contain Et3N.

    • Evaporate solvent.[1][2]

    • To remove residual Et3N: Redissolve the residue in EtOAc and wash with water (pH 7). Do not wash with acid, as this will protonate the phthalazine and pull it into the aqueous layer.

FAQ: Common User Issues

Q1: My aldehyde turned into a white solid that is insoluble in everything. What happened? A: You likely formed the carboxylic acid (Phthalazine-5-carboxylic acid) via air oxidation. This is a high-melting solid. Check IR for a broad -OH stretch (2500-3300 cm⁻¹) and a carbonyl shift. If confirmed, you must re-synthesize or reduce the acid back to the alcohol and re-oxidize.

Q2: Can I use ethanol for recrystallization? A: Yes, but with caution. Ethanol is a nucleophile. If your crude contains trace acid catalysts (e.g., from a previous hydrolysis step), the aldehyde can form a diethyl acetal. We prefer Acetonitrile or EtOAc to eliminate this risk.

Q3: The compound is stuck at the baseline on my TLC plate. A: Standard TLC plates are acidic silica. The basic phthalazine is sticking.

  • Fix: Dip your TLC plate in a solution of 5% Et3N in Hexane and let it dry before spotting your compound. Or, add 1% Et3N to your TLC developing chamber solvent.

References

  • Synthesis of Phthalazine Derivatives

    • Source: Scovill, J. P. "Synthesis and activity of some 5-substituted phthalazines.
    • Relevance: Establishes solubility profiles for 5-substituted phthalazine rings.
  • Purification of Heterocyclic Aldehydes (General Protocol)

    • Source: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann, 2013.
    • Relevance: Standard protocols for recrystallizing aldehydes to avoid oxidation and acetal form
  • Olaparib Intermediate Synthesis (Contextual)

    • Source: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 2008.
    • Relevance: Describes the handling of the phthalazine scaffold and sensitivity of the 5-position substituents.
  • Chromatography of Basic Heterocycles

    • Source:Journal of Chromatography A.
    • Relevance: Explains the mechanism of tailing for nitrogenous bases and the necessity of amine modifiers (TEA).

Sources

Technical Support Center: Phthalazine-5-carbaldehyde Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving solubility issues of Phthalazine-5-carbaldehyde in water Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQ

Executive Summary & Molecule Profile

Phthalazine-5-carbaldehyde (also known as 5-formylphthalazine) is a critical heterocyclic intermediate, notably in the synthesis of PARP inhibitors like Olaparib. However, it presents a classic "brick dust" solubility profile: high crystallinity due to


-

stacking of the aromatic phthalazine core and limited polarity of the aldehyde group in neutral aqueous media.

This guide provides field-proven protocols to overcome these solubility barriers without compromising the chemical integrity of the aldehyde group, which is susceptible to oxidation and hydration.

Physicochemical Property Value / Characteristic Implication for Solubility
Structure Bicyclic aromatic heterocycleHigh lattice energy; poor water solubility.
pKa (Ring Nitrogens) ~3.47 (Parent Phthalazine)Critical: Soluble only when protonated (pH < 3).
Functional Group Aldehyde (-CHO) at C5Reactive; prone to oxidation to carboxylic acid or hydrate formation in water.
LogP (Estimated) ~1.5 - 2.0Lipophilic; prefers organic solvents (DMSO, DMF).

Diagnostic & Troubleshooting FAQ

Q1: I am trying to dissolve Phthalazine-5-carbaldehyde in neutral water (pH 7) or PBS, but it remains a suspension. Why? A: At pH 7, the molecule exists in its neutral, uncharged state. The phthalazine ring nitrogens are not protonated (pKa ~3.5). The strong intermolecular


-stacking forces dominate over the weak dipole-dipole interactions with water. You are essentially trying to dissolve a "grease ball" in water. Solution:  You must either lower the pH or use an organic co-solvent.

Q2: Can I heat the solution to improve solubility? A: Proceed with caution. While heat increases kinetic solubility, aldehydes are thermally sensitive. Prolonged heating in water (>60°C), especially if exposed to air, accelerates the oxidation of the aldehyde to Phthalazine-5-carboxylic acid . If heating is necessary, use an inert atmosphere (Argon/Nitrogen) and limit duration to <30 minutes.

Q3: I see a color change from pale yellow to dark brown after 24 hours in solution. What happened? A: This indicates degradation. Phthalazines can be light-sensitive, and the aldehyde group can undergo Cannizzaro reactions or oxidation. Always prepare fresh stock solutions and store them in amber vials at -20°C.

Solubility Decision Matrix

Before selecting a protocol, determine your downstream application. Biological assays cannot tolerate high acid concentrations, while synthetic organic chemistry offers more flexibility.

SolubilityMatrix Start Start: Phthalazine-5-carbaldehyde (Solid Powder) App Select Application Start->App Bio Biological Assay (Cell/Enzyme) App->Bio Low Tolerance Chem Chemical Synthesis (Reaction Intermediate) App->Chem High Tolerance DMSO Protocol A: DMSO Stock + Dilution Bio->DMSO Standard Acid Protocol B: Acidic Aqueous Buffer Chem->Acid Aqueous Rxn Organic Protocol C: Organic Solvent (DCM/MeOH) Chem->Organic Non-Aqueous Rxn Check Check DMSO->Check Check for Precipitation (Dilution < 1% DMSO)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Step-by-Step Protocols

Protocol A: The "DMSO Stock" Method (For Biological Assays)

Best for: Cell culture, enzymatic assays, and screening where final aqueous concentration is low (<100 µM).

Principle: Dissolve the hydrophobic solid in a water-miscible organic solvent (DMSO) to create a high-concentration "kinetic" stock, then rapidly dilute into the aqueous buffer to "trap" the molecule in solution before it can aggregate.

  • Calculate: Determine the required stock concentration. (Recommended: 10 mM to 50 mM).

  • Weigh: Weigh the Phthalazine-5-carbaldehyde into a glass vial (avoid plastic, which can leach plasticizers in DMSO).

  • Dissolve: Add anhydrous DMSO (Dimethyl Sulfoxide).

    • Tip: If it does not dissolve immediately, sonicate in a water bath at 30-40°C for 5 minutes.

    • Visual Check: The solution should be clear and yellow. If cloudy, it is not dissolved.

  • Dilution (Critical Step):

    • Add the DMSO stock to your aqueous buffer slowly while vortexing.

    • Do not add buffer to the DMSO stock; this causes local high water concentration and immediate precipitation.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity.

Protocol B: The "Acidic Shift" Method (For Aqueous Chemistry)

Best for: Chemical reactions occurring in water, purification, or analytics (HPLC).

Principle: Exploiting the basicity of the phthalazine nitrogens. By lowering the pH below the pKa (~3.5), you protonate the ring, creating a cationic species that is highly water-soluble.

  • Preparation: Prepare a 0.1 M HCl or 1% Acetic Acid solution.

  • Addition: Add the Phthalazine-5-carbaldehyde solid to the acidic solvent.

  • Agitation: Vortex or stir. The solid should dissolve rapidly compared to neutral water.

  • Validation: Measure the pH. Ensure it remains < 3. If the pH rises (due to the compound buffering), add more acid.

  • Warning: Ensure your downstream reaction can tolerate acidic conditions. If you neutralize this solution later (raise pH > 4), the compound will precipitate immediately.

Protocol C: Organic Solvents (Synthesis Workup)

Best for: Extraction and synthetic manipulation.[1][2]

  • Dichloromethane (DCM): Moderate solubility.[3] Good for extraction.

  • Methanol/Ethanol: Good solubility, especially when warm. Risk:[4] Aldehydes can form hemiacetals/acetals in alcohols, especially with acid catalysis. Use immediately or avoid for long-term storage.

  • Ethyl Acetate: Poor to Moderate solubility.

Comparative Solubility Data

Note: Values are estimated based on structural analogs (Phthalazine/Phthalazinone) and standard laboratory behavior.

Solvent SystemEstimated SolubilityStability RiskRecommendation
Water (pH 7) < 0.1 mg/mL (Insoluble)LowAvoid
Water (pH 2, HCl) > 5.0 mg/mLModerate (Hydrolysis)Recommended for Chem
DMSO > 20 mg/mLLowRecommended for Bio
Ethanol 1 - 5 mg/mLHigh (Acetal formation)Use only for transient steps
PBS (Buffer) < 0.1 mg/mLLowAvoid (Salting out effect)

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9207, Phthalazine. Retrieved from [Link]

    • Context: Provides the pKa (~3.47) and general physicochemical properties of the parent ring system.
  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. Context: Describes the synthesis of Olaparib and the handling of phthalazine-based intermediates, including solubility challenges in medicinal chemistry workflows.
  • World Intellectual Property Organization (WIPO).Patent WO2018038680A1: Processes for preparing olaparib.
  • Chemistry LibreTexts. Properties of Aldehydes and Ketones. Retrieved from [Link]

    • Context: General mechanistic explanation of aldehyde solubility limits and hydrogen bonding behavior.

Sources

Optimizing temperature conditions for phthalazine aldehyde condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature Conditions for Phthalazine-Aldehyde Condensation Ticket ID: #PHZ-COND-404 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the thermal optimization of condensing 1-hydrazinophthalazine (hydralazine) with aromatic aldehydes to form phthalazine hydrazones (Schiff bases). This scaffold is critical in drug discovery for its antimicrobial, antihypertensive, and antitumor properties.

Temperature is the primary vector for failure in this reaction. It dictates the delicate balance between nucleophilic attack (kinetic control) and dehydration/crystallization (thermodynamic control). This guide replaces generic "reflux" instructions with a mechanistic troubleshooting framework.

Module 1: The Thermal Landscape (Mechanism & Kinetics)

The condensation reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The terminal amine of the hydrazine attacks the aldehyde carbonyl to form a hemiaminal intermediate.

  • Elimination: Loss of water (dehydration) drives the formation of the C=N double bond.

The Temperature Paradox:

  • Step 1 (Addition) is exothermic and favored by lower temperatures but requires activation energy.

  • Step 2 (Elimination) is endothermic and entropy-driven, favoring higher temperatures.

Visualization: Reaction Energy Profile & Failure Modes

The following diagram illustrates the mechanistic pathway and where temperature deviations cause specific failures.

PhthalazineReaction Start Reagents: 1-Hydrazinophthalazine + Aldehyde Inter Hemiaminal Intermediate Start->Inter Nucleophilic Attack (Fast at RT) FailHot FAILURE: Azine Formation (Dimerization) Start->FailHot T > 100°C Excess Heat Product Phthalazine Hydrazone Inter->Product -H2O (Dehydration) Requires Heat/Acid FailCold FAILURE: Kinetic Trap (Incomplete Conversion) Inter->FailCold T < 20°C Stalls here FailRev FAILURE: Hydrolysis (Equilibrium Reversal) Product->FailRev Excess H2O + Heat (Reversibility)

Caption: Figure 1. Mechanistic pathway of hydrazone formation showing thermal failure points. Step 2 (Dehydration) is the rate-limiting step requiring thermal activation.

Module 2: Protocol Optimization Matrix

Do not default to "reflux overnight." Select conditions based on the aldehyde's reactivity and the phthalazine's solubility.

Standard Operating Procedure (SOP)
  • Stoichiometry: 1.0 eq Phthalazine : 1.1 eq Aldehyde.

  • Catalyst: Glacial Acetic Acid (cat. 3-5 drops).

  • Solvent: Absolute Ethanol (EtOH).

ConditionTemperatureTarget Reaction TimeUse Case
Ambient 20–25°C4–12 HoursHighly reactive aldehydes (e.g., Nitro-benzaldehydes). Prevents decomposition of sensitive substrates.
Warm 50–60°C1–2 HoursRecommended Starting Point. Balances solubility with reaction rate.
Reflux 78°C (EtOH)30–60 MinsSterically hindered aldehydes or low-solubility phthalazines. Ensures complete dehydration.
High-Shear >100°CN/AAvoid. High risk of azine formation and ring degradation. Use microwave synthesis if speed is required.

Module 3: Troubleshooting Guides (Q&A)

Issue 1: "My reaction solution turned dark/black, and I have low yield."

Diagnosis: Thermal Degradation or Azine Formation. Phthalazines are nitrogen-rich heterocycles. At temperatures >90°C, especially in the presence of oxygen, the hydrazine moiety can oxidize or dimerize to form azines (Phthalazine-N=N-Phthalazine), which are often deeply colored and insoluble impurities [1].

Corrective Action:

  • Lower the Temperature: Switch from refluxing DMF (153°C) to refluxing Ethanol (78°C).

  • Inert Atmosphere: Run the reaction under Nitrogen (

    
    ) or Argon.
    
  • Check Stoichiometry: Ensure a slight excess of the aldehyde, not the hydrazine, to prevent self-condensation.

Issue 2: "No precipitate formed after cooling."

Diagnosis: Solubility Trap or "Oiling Out." If the temperature was too high during the reaction, the product might remain solubilized or form a supersaturated oil rather than a crystal lattice.

Corrective Action:

  • The "Slow Cool" Protocol: Turn off the heat source but leave the flask in the oil bath to cool to RT over 1-2 hours. Rapid cooling shocks the system into forming amorphous oils.

  • Trituration: If an oil forms, decant the solvent and add cold Hexane or Diethyl Ether. Scratch the glass side of the flask to induce nucleation.

  • Solvent Switch: If using DMF/DMSO, pour the reaction mixture into crushed ice/water. The hydrophobic hydrazone should crash out immediately [2].

Issue 3: "NMR shows a mixture of starting material and product."

Diagnosis: Equilibrium Reversal (Hydrolysis). Hydrazone formation is reversible:


.
If you reflux for too long without removing water, the high temperature promotes the reverse reaction (hydrolysis), especially if the solvent is "wet" (contains water).

Corrective Action:

  • Dean-Stark Trap: If using a high-boiling solvent (Toluene), use a Dean-Stark trap to physically remove water.

  • Molecular Sieves: Add 3Å or 4Å molecular sieves to the reaction flask to scavenge water in situ.

  • Dry Solvents: Ensure absolute ethanol is used, not 95% ethanol.

Module 4: Decision Tree for Temperature Selection

Use this logic flow to determine the initial temperature for a new phthalazine substrate.

TempSelection Q1 Is the Aldehyde Sterically Hindered? Q2 Is the Phthalazine Soluble in EtOH at RT? Q1->Q2 No ActionReflux Reflux (78°C) Time: 1h Q1->ActionReflux Yes (e.g., ortho-substituted) ActionRT Start at RT (25°C) Time: 4-6h Q2->ActionRT Yes ActionWarm Start at 50°C Time: 2h Q2->ActionWarm Partial ActionDMF Switch to DMF Heat to 80-90°C Q2->ActionDMF No (Insoluble)

Caption: Figure 2. Decision logic for selecting initial reaction temperature based on steric hindrance and solubility profiles.

References

  • BenchChem Technical Support. (2025).[1] Hydrazone Formation and Purification: Troubleshooting Common Side Reactions. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents. PMC10374621. Retrieved from

  • RSC Advances. (2020). Effective methods for the synthesis of hydrazones: reaction monitoring using a chemometric approach. Royal Society of Chemistry. Retrieved from

  • Organic Chemistry Portal. (2012). Phthalazine Synthesis and Reaction Conditions.[1][2][3][4][5][6][7][8] Retrieved from

Sources

Stability of Phthalazine-5-carbaldehyde in acidic vs basic media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Phthalazine-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols based on established chemical principles governing the stability of N-heterocyclic aromatic aldehydes.

Overview: Understanding the Stability of Phthalazine-5-carbaldehyde

Phthalazine-5-carbaldehyde is a bifunctional molecule featuring a basic phthalazine core and a reactive aromatic aldehyde group. Its stability is not absolute and is highly dependent on the pH, temperature, and composition of the surrounding medium. The phthalazine ring contains two nitrogen atoms which can be protonated under acidic conditions, while the aldehyde group is susceptible to nucleophilic attack and disproportionation, particularly under basic conditions. Understanding these liabilities is critical for designing robust synthetic routes, formulating stable solutions, and interpreting experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with Phthalazine-5-carbaldehyde in acidic media (pH < 4)? A: The primary concern is the protonation of the nitrogen atoms on the phthalazine ring. The pKa of the parent phthalazine is approximately 3.39.[1] In solutions with a pH at or below this value, the molecule will exist predominantly in its protonated, cationic form. This can alter its solubility, reactivity, and chromatographic behavior. While the aldehyde group is generally stable against hydrolysis, strong acid catalysis can facilitate the addition of nucleophiles, such as water, to form a gem-diol (hydrate), although this equilibrium usually favors the aldehyde.[2]

Q2: Is Phthalazine-5-carbaldehyde stable in strongly basic solutions (pH > 10)? A: No, significant degradation should be anticipated in strongly basic media. Aromatic aldehydes lacking α-hydrogens, such as Phthalazine-5-carbaldehyde, are highly susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., NaOH, KOH).[3] This is a disproportionation reaction where two molecules of the aldehyde are converted into one molecule of the corresponding primary alcohol (phthalazin-5-yl)methanol) and one molecule of the corresponding carboxylate salt (phthalazine-5-carboxylate). This reaction is often irreversible and can lead to complete consumption of the starting material.

Q3: What is the optimal pH range for storing stock solutions of Phthalazine-5-carbaldehyde? A: For short-term to medium-term storage in solution, a weakly acidic to neutral pH range (pH 4.5 - 7.0) is recommended. In this range, the phthalazine nitrogen atoms are largely unprotonated, and the aldehyde group is not exposed to the strong basic conditions that promote the Cannizzaro reaction. Solutions should be prepared in aprotic solvents (e.g., DMSO, DMF) if absolute stability is required, and aqueous buffers should be used with the understanding that slow degradation via oxidation or hydration is always possible.

Q4: Can this molecule undergo oxidation? A: Yes. The aldehyde functional group is readily oxidized to a carboxylic acid. This can occur in the presence of common laboratory oxidants or even slowly upon exposure to atmospheric oxygen, particularly in solution. When storing solutions, it is advisable to blanket the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

Troubleshooting Guide

Issue 1: During my reaction workup with aqueous NaOH, I'm losing my product and observing two new, more polar spots on my TLC plate.

  • Probable Cause: You are likely observing the products of the Cannizzaro reaction.[3] The strong base is causing the Phthalazine-5-carbaldehyde to disproportionate into the corresponding alcohol and carboxylic acid, both of which are significantly more polar than the starting aldehyde.

  • Solution: Avoid using strong aqueous bases during workup if possible. Consider using a milder base like sodium bicarbonate (NaHCO₃) for neutralization. If a strong base is required for the reaction itself, ensure the reaction is run at the lowest effective temperature and for the minimum time necessary to minimize this side reaction. Quench the reaction carefully with a weak acid.

Issue 2: My reaction under acidic conditions (e.g., using HCl in methanol) is giving a lower-than-expected yield, and I see a new peak in my HPLC analysis.

  • Probable Cause: While less destructive than the Cannizzaro reaction, acid-catalyzed side reactions can occur. The new peak could be the acetal formed between your aldehyde and the methanol solvent, catalyzed by the acid. Alternatively, if water is present, a hydrate may be forming.[2][4] Protonation of the phthalazine ring also changes the molecule's polarity, which could affect its solubility and cause it to precipitate from certain organic solvents, effectively removing it from the reaction.

  • Solution: Run the reaction under strictly anhydrous conditions if you suspect acetal formation. If using aqueous acid, consider that you are working with the salt form of the molecule. After the reaction, neutralize the mixture with a weak base (e.g., NaHCO₃) to convert the product back to its freebase form before extraction.

Issue 3: The purity of my solid sample of Phthalazine-5-carbaldehyde seems to decrease over time, and a new impurity is growing in, identified as Phthalazine-5-carboxylic acid.

  • Probable Cause: This indicates slow air oxidation of the aldehyde group. This process can be accelerated by light and trace amounts of metal impurities.

  • Solution: Store the solid compound in a tightly sealed container, preferably in a desiccator under an inert atmosphere (nitrogen or argon) and protected from light in a cool, dark place. If you are storing it for an extended period, consider storing it in a freezer.

Underlying Chemical Mechanisms & Stability Pathways

The stability of Phthalazine-5-carbaldehyde is dictated by the interplay of its two core functional regions.

1. Behavior in Acidic Media: Protonation

In an acidic environment, the lone pair of electrons on the phthalazine nitrogen atoms acts as a Lewis base, accepting a proton (H⁺). This reversible equilibrium lies far to the right in strongly acidic solutions.

Acid_Protonation cluster_eq Reversible Equilibrium P5C Phthalazine-5-carbaldehyde H_plus + H⁺ P5C->H_plus P5C_H Protonated Phthalazine (Cationic Form) H_plus->P5C_H pKa ≈ 3.39 P5C_H->P5C Deprotonation

Caption: Protonation of the Phthalazine Ring in Acidic Media.

This protonation increases the molecule's polarity and can activate the aromatic system towards certain reactions, though the aldehyde itself is relatively stable.

2. Behavior in Basic Media: The Cannizzaro Reaction

This is the most significant degradation pathway. It proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by a hydride transfer.

Cannizzaro_Mechanism cluster_hydride_transfer 2. Hydride Transfer (Rate-Determining) cluster_products Disproportionation Products Aldehyde1 Phthalazine-5-carbaldehyde Intermediate1 Tetrahedral Intermediate (Anion) Aldehyde1->Intermediate1 1. Nucleophilic Attack Aldehyde2 Phthalazine-5-carbaldehyde Carboxylate Phthalazine-5-carboxylate OH_minus OH⁻ Intermediate2 Dianion Intermediate1->Intermediate2 Forms Dianion Alcohol (Phthalazin-5-yl)methanol Intermediate2->Alcohol 3. Proton Transfer

Caption: Simplified Mechanism of the Cannizzaro Reaction.

This pathway is particularly problematic because it consumes two equivalents of the aldehyde for every reaction cycle, leading to rapid loss of starting material.

Experimental Protocol: pH Stability Assessment via HPLC

This protocol provides a framework for quantitatively assessing the stability of Phthalazine-5-carbaldehyde across a range of pH values.

Objective:

To determine the rate of degradation of Phthalazine-5-carbaldehyde in various aqueous buffers at a constant temperature.

Materials:
  • Phthalazine-5-carbaldehyde

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • pH meter

  • Water bath or incubator set to a controlled temperature (e.g., 40 °C)

  • Buffers:

    • pH 2.0 (0.01 M HCl)

    • pH 4.5 (0.05 M Acetate buffer)

    • pH 7.0 (0.05 M Phosphate buffer)

    • pH 9.0 (0.05 M Borate buffer)

    • pH 12.0 (0.01 M NaOH)

  • Acetonitrile (HPLC grade)

  • DMSO (Spectroscopic grade)

Methodology:
  • Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of Phthalazine-5-carbaldehyde in DMSO. This serves as the master stock.

  • Prepare Study Solutions:

    • For each pH buffer, pipette 9.5 mL into a labeled 10 mL volumetric flask.

    • Equilibrate the flasks in the water bath at 40 °C for 15 minutes.

    • At time zero (T=0), add 0.5 mL of the DMSO stock solution to each flask, cap tightly, and mix thoroughly. The final concentration will be ~50 µg/mL.

  • Time-Zero (T=0) Analysis: Immediately withdraw an aliquot from each flask, dilute as necessary with the mobile phase, and inject into the HPLC system. This is your 100% reference point.

  • Incubation and Sampling:

    • Place all flasks back into the 40 °C incubator.

    • Withdraw aliquots at predetermined time points (e.g., T=1, 2, 4, 8, 24, 48 hours).

    • Immediately quench any potential reaction in the sample by diluting it in the mobile phase (which is typically acidic and will neutralize basic samples).

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase: Isocratic or gradient, e.g., 40:60 Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength of maximum absorbance for Phthalazine-5-carbaldehyde.

    • Analysis: Record the peak area of the Phthalazine-5-carbaldehyde peak at each time point.

Data Analysis & Visualization
  • Calculate Percentage Remaining:

    • % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100

  • Summarize Data: Present the results in a clear, tabular format.

Time (hours)% Remaining (pH 2.0)% Remaining (pH 4.5)% Remaining (pH 7.0)% Remaining (pH 9.0)% Remaining (pH 12.0)
0100100100100100
199.8100.199.998.565.2
499.599.899.795.120.7
899.199.699.590.3< 5
2498.099.198.980.4Not Detected
(Note: Data shown is illustrative and represents expected trends.)
  • Workflow Diagram:

Stability_Workflow Start Prepare Stock Solution (1 mg/mL in DMSO) Prep_Buffers Prepare pH Buffers (pH 2, 4.5, 7, 9, 12) Start->Prep_Buffers Incubate Add Stock to Buffers (Final Conc. ~50 µg/mL) Prep_Buffers->Incubate T0 T=0 Analysis (HPLC) Incubate->T0 Incubate_Samples Incubate at 40°C T0->Incubate_Samples Sampling Sample at Time Points (1, 4, 8, 24h...) Incubate_Samples->Sampling Analysis Analyze Samples (HPLC) Sampling->Analysis Data_Plot Plot % Remaining vs. Time Analysis->Data_Plot End Determine Stability Profile Data_Plot->End

Caption: General Workflow for pH Stability Assessment.

References
  • Vertex AI Search Result[5] : Information on the thermodynamic stability of a phthalazine derivative. While not the exact molecule, it provides context on the stability of the core ring system.

  • Vertex AI Search Result[6] : Discusses the synthesis of phthalazine derivatives, implying stability under certain reaction conditions.

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • Britannica. (2026). Aldehyde. [Link]

  • ResearchGate. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. [Link]

  • PubMed Central. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives. [Link]

  • ResearchGate. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. [Link]

  • MDPI. (2022). Aldehydes: What We Should Know About Them. [Link]

  • Quora. (2016). What is stability of aldehyde and ketone?. [Link]

  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines. [Link]

  • Wikipedia. Phthalazine. [Link]

  • Wikipedia. Cannizzaro reaction. [Link]

Sources

Technical Support Center: Purification of Phthalazine-5-carbaldehyde Mixtures

[1]

Introduction

You are encountering difficulty removing unreacted Phthalazine-5-carbaldehyde (P5C) from your crude reaction mixture. This is a common challenge in heterocyclic synthesis. P5C presents a unique purification paradox:

  • The Phthalazine Core: It is a nitrogen-rich heterocycle with a pKa of ~3.47 [1], making it a weak base.

  • The Aldehyde Handle: It possesses a reactive electrophilic carbonyl group.[1]

Standard acid/base washes often fail because many P5C-derived products (such as amines or hydrazones) are also basic, causing co-extraction.[1] To achieve high purity without chromatography, we must target the aldehyde functionality specifically, rather than the heterocyclic backbone.

This guide details three "Self-Validating" protocols to sequester and remove P5C.

Module 1: The "Gold Standard" Bisulfite Wash

Best For: Scales >100 mg, products stable to mild aqueous conditions.

This method utilizes the reversible formation of a water-soluble bisulfite adduct.[2] It is the most robust method for removing aromatic aldehydes like P5C from non-aldehyde products.

The Mechanism

Sodium bisulfite (


12

BisulfiteMechanismAldehydePhthalazine-5-CHO(Organic Soluble)TransitionNucleophilicAttackAldehyde->TransitionBisulfiteNaHSO3(Aqueous)Bisulfite->TransitionAdductBisulfite Adduct(Water Soluble Salt)Transition->AdductReversible Equilibrium

Figure 1: Transformation of lipophilic P5C into a hydrophilic sulfonate salt.[1]

Step-by-Step Protocol
  • Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane). Ensure the concentration is roughly 0.1 M.

  • Reagent Prep: Prepare a saturated solution of Sodium Bisulfite (

    
    ) in water. (Note: Freshly prepared is best to avoid 
    
    
    loss).
  • The Wash:

    • Add the saturated bisulfite solution to your organic phase (1:1 volume ratio).[1]

    • CRITICAL: Shake vigorously for at least 2–3 minutes . The formation of the adduct is an equilibrium process and requires good phase contact.

    • Observation: You may see a white precipitate form at the interface.[3] This is the adduct. It is fine; it will wash away with the water.

  • Separation: Allow layers to separate. The P5C is now in the aqueous layer (or the precipitate).

  • Validation (Self-Check): Spot the organic layer on a TLC plate against the pure starting material. The aldehyde spot should be absent.

  • Workup: Wash the organic layer once with water, then brine, dry over

    
    , and concentrate.
    

Module 2: Solid-Supported Scavenging (High Throughput)

Best For: Small scales (<100 mg), parallel synthesis, or acid-sensitive products.[1]

When liquid-liquid extraction is messy (e.g., emulsions), use a polymer-supported scavenger.[1] We utilize a sulfonyl hydrazide resin (e.g., PS-TsNHNH2).[1]

The Mechanism

The resin-bound hydrazine reacts with the P5C aldehyde to form a covalent hydrazone bond. The impurity becomes tethered to the solid bead, which is then removed by simple filtration.

Protocol
ParameterSpecification
Resin Type Polystyrene-supported Tosyl Hydrazine (PS-TsNHNH2)
Loading Typically 1.5 – 2.5 mmol/g
Equivalents 2.0 – 3.0 equivalents relative to the estimated amount of unreacted P5C
Solvent DCM, DCE, or THF (Resin must swell)
Temperature Room Temperature (40°C if reaction is sluggish)
  • Calculate: Estimate the moles of unreacted P5C (based on TLC or LCMS). Add 3 equivalents of resin.[1]

  • Incubate: Add resin to the reaction mixture. Agitate (do not stir with a magnetic bar, as it grinds the beads) for 2–4 hours.

  • Catalysis: Adding a drop of Acetic Acid catalyzes the hydrazone formation.

  • Filter: Pass the mixture through a fritted cartridge or filter paper.

  • Result: The filtrate contains your pure product; the P5C stays on the filter paper.

Module 3: Troubleshooting & Decision Matrix

Use this logic flow to determine the correct method for your specific mixture.

DecisionTreeStartCrude Mixturecontains P5CQ1Is your ProductAcid Sensitive?Start->Q1Q2Is your ProductBasic (Amine)?Q1->Q2NoMethodBMethod B:Resin ScavengingQ1->MethodBYesMethodAMethod A:Bisulfite WashQ2->MethodAYes (Best Choice)MethodCMethod C:Acid Extraction(Only if Product is Neutral)Q2->MethodCNoMethodC->MethodAAlternative

Figure 2: Selection logic for purification strategy based on product properties.

Frequently Asked Questions (FAQs)

Q: I tried the bisulfite wash, but the aldehyde is still present by TLC. Why? A: This usually happens for two reasons:

  • pH Drift: The bisulfite solution must be slightly acidic (pH ~4-5) to work.[1] If your reaction mixture was very basic (e.g., excess triethylamine), it might have neutralized the bisulfite.[1] Fix: Acidify the aqueous layer slightly with dilute HCl or use fresh bisulfite.

  • Equilibrium Time: You likely didn't shake long enough.[1] Aldehyde-bisulfite adduct formation is not instantaneous for sterically encumbered or electron-deficient aldehydes.[1] Shake for at least 3 minutes.

Q: Can I use Girard's Reagent T instead of resin? A: Yes. Girard's Reagent T (acethydrazide trimethylammonium chloride) works on the same principle as the resin but in the solution phase [2]. It makes the aldehyde water-soluble (cationic).[1]

  • Protocol: Add Girard's Reagent T (excess) in Ethanol/Acetic acid (10:1), reflux for 30 mins. Pour into water. Extract your product with EtOAc.[1][3] The P5C derivative stays in the water.

Q: My product is water-soluble. Can I still use these methods? A: Liquid-liquid extraction (Bisulfite/Girard's) will fail if your product stays in the water.[1] In this case, Module 2 (Resin Scavenging) is your only viable option.[1] Use a solvent like anhydrous Methanol or DMF if solubility is an issue, provided the resin is compatible (check resin specs).[1]

Q: Is Phthalazine-5-carbaldehyde stable? A: It is susceptible to air oxidation (forming the carboxylic acid) and Cannizzaro reactions in strong base.[1] Store the crude under nitrogen if you cannot purify immediately.

References

  • JoVE Science Education. (2018).[1] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved February 6, 2026, from [Link]

Technical Support Center: Solvent Selection for Optimal Phthalazine-5-carbaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction

Phthalazine-5-carbaldehyde is a pivotal building block in modern medicinal chemistry and materials science. The phthalazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including potent therapeutics.[1][2][3] The reactivity of the aldehyde functional group is central to its utility, enabling a wide array of synthetic transformations such as reductive aminations, Wittig reactions, and various condensations.

However, the success of these reactions is critically dependent on the judicious choice of solvent. The solvent does not merely act as a passive medium but actively influences reaction rates, yields, and even the product distribution by modulating reactant solubility, stabilizing transition states, and potentially participating in the reaction pathway. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and making informed decisions on solvent selection to achieve optimal reactivity with Phthalazine-5-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a solvent for a reaction with Phthalazine-5-carbaldehyde?

A1: There are four primary considerations that form the foundation of rational solvent selection:

  • Solubility: First and foremost, both Phthalazine-5-carbaldehyde and the other reactants must be sufficiently soluble in the chosen solvent at the desired reaction temperature. A heterogeneous reaction mixture often leads to slow, incomplete reactions and reproducibility issues.

  • Solvent Polarity and Type (Aprotic vs. Protic): The solvent's polarity can dramatically affect reaction kinetics. Polar solvents are generally required for reactions involving polar starting materials or charged intermediates.[4][5] The distinction between aprotic (e.g., DMF, THF, DCM) and protic (e.g., ethanol, water) solvents is crucial, as protic solvents possess acidic protons that can solvate anions, donate hydrogen bonds, or even react with nucleophiles and electrophiles.

  • Reaction Temperature and Solvent Boiling Point: The solvent's boiling point must be high enough to accommodate the required reaction temperature. For reactions requiring elevated temperatures (e.g., >80-100 °C), solvents like DMF, DMSO, or toluene are often necessary.[1]

  • Inertness and Compatibility: The solvent must be inert under the reaction conditions. It should not react with the starting materials, reagents, products, or catalyst. For instance, using a protic solvent like methanol in a Grignard reaction would quench the reagent.[6]

Q2: How does the phthalazine ring itself influence solubility?

A2: The phthalazine core is an aromatic, nitrogen-containing heterocycle. This structure imparts a degree of polarity. While sparingly soluble in water, it exhibits good solubility in many organic solvents like ethanol, methanol, and acetone.[7] For Phthalazine-5-carbaldehyde, we can expect a similar profile, with good solubility in polar aprotic solvents such as DMSO, DMF, and chlorinated solvents, and moderate solubility in alcohols. Nonpolar solvents like hexanes are unlikely to be effective.

Q3: How does solvent polarity specifically affect the reactivity of the aldehyde group?

A3: The aldehyde group features a polar carbon-oxygen double bond, rendering the carbonyl carbon electrophilic.[8] Solvent polarity influences its reactivity in two main ways:

  • Stabilization of Intermediates: In many nucleophilic addition reactions, a negatively charged tetrahedral intermediate is formed.[9] Polar solvents, particularly protic ones, can stabilize this intermediate through hydrogen bonding, which can sometimes accelerate the reaction.

  • Ground State Stabilization: Polar solvents can also solvate the polar carbonyl group in its ground state. This stabilization can sometimes increase the activation energy required for the nucleophile to attack, leading to a slower reaction. For less reactive aldehydes or ketones, it has been observed that more polar solvents can lead to slower reaction kinetics.[10][11] The optimal choice often represents a balance between these competing effects.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions with Phthalazine-5-carbaldehyde and provides a logical, step-by-step approach to resolving them through solvent modification.

Problem 1: Low or No Conversion of Starting Material

  • Question: My reaction is stalled. After several hours, TLC analysis shows predominantly unreacted Phthalazine-5-carbaldehyde. What is the first solvent-related parameter I should investigate?

  • Answer: The primary suspect is poor solubility.

    • Visual Inspection: First, visually confirm if all solid starting materials have dissolved at the reaction temperature. If the mixture is a slurry, the reaction is likely limited by the dissolution rate.

    • Increase Temperature: If the solvent's boiling point allows, increasing the temperature can enhance solubility and reaction rate.[7]

    • Change Solvent: If increasing temperature is not an option or is ineffective, a change of solvent is necessary. Switch to a more polar aprotic solvent. For example, if the reaction is failing in Dichloromethane (DCM), consider switching to Tetrahydrofuran (THF) or Dimethylformamide (DMF). Refer to the solvent properties table below for guidance.

Problem 2: Reaction is Slow and Yield is Poor

  • Question: The reaction proceeds, but it's sluggish and the final yield is disappointing. How can the solvent be optimized to improve kinetics and yield?

  • Answer: This issue often points to suboptimal stabilization of the reaction's transition state. The solution depends on the reaction mechanism.

    • For reactions with charged intermediates (e.g., SNAr, aldol additions): These reactions benefit significantly from polar solvents that can stabilize the charged transition state.[4][5]

      • Action: If you are using a nonpolar or moderately polar solvent (e.g., Toluene, THF), switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF. In some cases, a polar protic solvent like ethanol can be effective, provided it doesn't cause side reactions.

    • For reactions sensitive to solvation: As noted in FAQ A3, excessive solvation of the ground state can slow a reaction down.

      • Action: If you are using a highly polar solvent like DMF or DMSO and the reaction is slow, consider a less polar alternative like THF or 2-MeTHF to see if desolvation of the ground state improves the rate.

Below is a logic tree to guide your troubleshooting process for low-yield reactions.

G start Problem: Low Yield q1 Are all reactants fully dissolved? start->q1 sol1 No: Switch to a better solvent (e.g., THF -> DMF). Increase temperature if possible. q1->sol1 No q2 Yes: Consider the reaction mechanism. Does it involve charged intermediates? q1->q2 Yes sol2 Yes: Increase solvent polarity. (e.g., Toluene -> MeCN or DMF) q2->sol2 Yes sol3 No/Unsure: Perform a solvent screen. Test a range of polarities. q2->sol3 No

Caption: Troubleshooting logic for low-yield reactions.

Problem 3: Significant Side Product Formation

  • Question: My reaction is messy, and purification is difficult due to multiple side products. How can solvent choice improve selectivity?

  • Answer: Side reactions are often a consequence of the solvent's reactivity or its inability to temper the reactivity of other species.

    • Protic Solvent Interference: Protic solvents (alcohols, water) contain active protons and can act as nucleophiles. With an aldehyde, this can lead to the formation of hemiacetal or acetal side products.[9][12]

      • Action: If you are using a protic solvent like ethanol or methanol, switch to an inert, aprotic solvent such as THF, DCM, or Toluene. Ensure all reagents and glassware are dry.

    • Solvent-Promoted Degradation: In some cases, highly polar, high-boiling point solvents like DMF or DMSO can promote decomposition of sensitive starting materials or products, especially at high temperatures.

      • Action: If you suspect degradation, try running the reaction in a lower-boiling, less polar solvent (e.g., switching from DMF to MeCN or THF) at a correspondingly lower temperature, even if it requires a longer reaction time.

Problem 4: Difficulty with Workup and Product Isolation

  • Question: The reaction appears clean by TLC, but isolating the final product is problematic. Could the solvent be the cause?

  • Answer: Absolutely. The physical properties of the solvent are critical for an efficient workup.

    • High-Boiling Point Solvents: Solvents like DMF, DMSO, and NMP have very high boiling points and are difficult to remove under reduced pressure. They are also often miscible with water, complicating aqueous extractions.

      • Action: If possible, select a solvent with a lower boiling point that still meets the temperature requirements of the reaction. If a high-boiling solvent is unavoidable, consider alternative workup procedures such as precipitation of the product by adding an anti-solvent (e.g., adding water or hexanes) followed by filtration, or using extensive aqueous washes during extraction to remove the solvent.[13]

    • Azeotrope Formation: Some solvents can form azeotropes with water or other solvents, making them difficult to separate by distillation. Be aware of common azeotropes when planning your purification strategy.

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Imine Formation

This protocol provides a robust, parallel method for identifying the optimal solvent for the condensation reaction between Phthalazine-5-carbaldehyde and a representative primary amine.

Objective: To determine the effect of solvent on the rate and completeness of the reaction between Phthalazine-5-carbaldehyde and Benzylamine.

Materials:

  • Phthalazine-5-carbaldehyde

  • Benzylamine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vials (5) with stir bars

  • Solvents (anhydrous): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethanol (EtOH), Dimethylformamide (DMF)

  • TLC plates, developing chamber, and appropriate eluent (e.g., 7:3 Hexane:Ethyl Acetate)

Procedure:

  • Preparation: To each of the 5 reaction vials, add Phthalazine-5-carbaldehyde (e.g., 50 mg, 1.0 eq).

  • Solvent Addition: To each vial, add 2 mL of one of the designated solvents (DCM, THF, MeCN, EtOH, DMF). Stir until the aldehyde is fully dissolved.

  • Reagent Addition: Add Benzylamine (1.1 eq) to each vial at room temperature.

  • Reaction Monitoring: Seal the vials and stir at room temperature. Monitor the progress of each reaction by TLC at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr). Spot the starting aldehyde as a reference. The product imine should have a different Rf value.

  • Analysis: Compare the TLC plates to assess the relative rates of reaction. Note the time at which the starting material spot is no longer visible. Also, observe the formation of any new spots that could indicate side products.

  • Workup (for the best condition): Once a reaction is complete, dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

G prep 1. Prepare 5 Vials with Phthalazine-5-carbaldehyde solv 2. Add Solvents (DCM, THF, MeCN, EtOH, DMF) prep->solv reag 3. Add Benzylamine (1.1 eq) solv->reag moni 4. Stir & Monitor by TLC reag->moni anal 5. Analyze Results (Rate & Purity) moni->anal

Caption: Workflow for parallel solvent screening experiment.

Data Presentation

Table 1: Properties of Common Laboratory Solvents

SolventDielectric Constant (20°C)Boiling Point (°C)TypeKey Considerations
n-Hexane1.969Nonpolar AproticPoor solvent for polar compounds.
Toluene2.4111Nonpolar AproticGood for higher temperatures; can be hard to remove.
Dichloromethane (DCM)9.140Polar AproticExcellent solvent for many organics; low boiling point.
Tetrahydrofuran (THF)7.566Polar AproticGood general-purpose solvent; can form peroxides.
Acetonitrile (MeCN)37.582Polar AproticHighly polar; useful for SN2/SNAr reactions.
Ethanol (EtOH)24.678Polar ProticCan act as a nucleophile or proton source.
Dimethylformamide (DMF)36.7153Polar AproticHighly polar, high boiling point; difficult to remove.
Dimethyl Sulfoxide (DMSO)46.7189Polar AproticVery highly polar, high BP; excellent solvent power.

Table 2: Troubleshooting Quick Reference Guide

Issue ObservedPotential Solvent-Related CauseSuggested Action(s)
Low Conversion Poor solubility of starting materials.Use a more polar solvent (e.g., switch THF to DMF); increase temperature.
Slow Reaction Rate Poor stabilization of transition state.Increase solvent polarity (e.g., switch Toluene to MeCN).
Side Product Formation Solvent is participating in the reaction (e.g., EtOH).Switch from a protic to an aprotic solvent (e.g., EtOH to THF).
Difficult Product Isolation Use of high-boiling point solvent (e.g., DMSO, DMF).Use a lower-boiling alternative if possible; plan for an alternative workup (precipitation or extensive washing).

References

  • Phthalazine - Solubility of Things. (n.d.). Vertex AI Search.
  • Phthalazine | Aldehyde Oxidase Substr
  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? (2017). Quora.
  • Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts.
  • Application Notes and Protocols for the Functionalization of the Phthalazine Core. (n.d.). BenchChem.
  • El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines.Organic Chemistry: Current Research, 1:132.
  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing.
  • El-Sayed, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.RSC Advances.
  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017). Master Organic Chemistry.
  • de Oliveira, A. V. B., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin.ACS Omega.
  • Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening. (2024).
  • Reactions of Aldehydes and Ketones Practice Problems. (n.d.). Chemistry Steps.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin.

Sources

Validation & Comparative

Publish Comparison Guide: FTIR Spectral Analysis of Phthalazine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of Phthalazine-5-carbaldehyde, specifically focusing on the diagnostic aldehyde moiety. It is designed for analytical chemists and drug discovery scientists requiring robust identification protocols.

Executive Summary: The Analytical Imperative

Phthalazine-5-carbaldehyde is a critical heterocyclic scaffold in the synthesis of VEGFR inhibitors and other antineoplastic agents. Its structural integrity hinges on the stability of the aldehyde group at the C5 position. While 1H-NMR is the gold standard for structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) offers superior utility for rapid, solid-state purity assessment and reaction monitoring.

This guide analyzes the specific vibrational modes of the C5-aldehyde, compares FTIR performance against NMR and UV-Vis alternatives, and provides a self-validating experimental protocol.

Structural & Electronic Context

To interpret the spectrum accurately, one must understand the electronic environment:

  • The Scaffold: The phthalazine core (diazanaphthalene) is highly electron-deficient due to the two nitrogen atoms in the ring.

  • The C5 Position: Located on the carbocyclic ring, the aldehyde group is conjugated with the aromatic system. However, the electron-withdrawing nature of the distant nitrogen atoms exerts an inductive effect that distinguishes this spectrum from simple benzaldehyde.

Theoretical Vibrational Assignments
Functional GroupModeExpected Wavenumber (cm⁻¹)Structural Influence
Aldehyde C=O Stretching1695 – 1715 Conjugation lowers frequency (vs. aliphatic ~1730), but ring electron deficiency may slightly raise it compared to benzaldehyde (~1703).
Aldehyde C-H Stretching (Fermi Resonance)2850 & 2750 Diagnostic Doublet. The overtone of the C-H bend (1390 cm⁻¹) couples with the fundamental C-H stretch.[1]
C=N / C=C Ring Stretching1580 – 1620 Characteristic of the phthalazine heteroaromatic system.

Comparative Analysis: FTIR vs. Analytical Alternatives

This section evaluates FTIR as the primary method for routine analysis compared to 1H-NMR and UV-Vis.

Table 1: Performance Matrix for Aldehyde Detection
FeatureFTIR (Recommended) 1H-NMR (Gold Standard) UV-Vis Spectroscopy
Primary Detection C=O Stretch (1700 cm⁻¹) -CHO Proton (10+ ppm) n→π* Transition
Speed < 2 Minutes15–30 Minutes< 5 Minutes
Sample State Solid (ATR/KBr) or OilSolution Only (CDCl₃/DMSO)Solution Only
Specificity High (Fermi Doublet is unique)High (Shift is distinct)Low (Overlaps with ring absorption)
Cost per Run NegligibleHigh (Solvents/Tubes)Low
Reaction Monitoring Excellent (In-situ probes available)Poor (Requires workup)Good (Flow cells)
Critical Insight: Why FTIR Wins for Process Control

While NMR provides exact proton counting, it requires deuterated solvents and sample dissolution, which can induce hemiacetal formation in reactive aldehydes. FTIR analyzes the bulk solid material, preserving the chemical state of the aldehyde and allowing for immediate "Go/No-Go" decisions during synthesis (e.g., oxidation of 5-methylphthalazine).

Detailed Experimental Protocol

This protocol ensures reproducible spectral acquisition using the KBr pellet method, which yields higher resolution for the critical Fermi resonance region than ATR.

Materials & Equipment
  • Analyte: Phthalazine-5-carbaldehyde (Dry, >98% purity).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr).

  • Instrument: FTIR Spectrometer (Resolution: 2 cm⁻¹, Scans: 32).

Step-by-Step Workflow
  • Sample Preparation (The 1:100 Rule):

    • Mix 1–2 mg of Phthalazine-5-carbaldehyde with ~200 mg of dry KBr.

    • Expert Note: Grind intimately in an agate mortar. Inadequate grinding causes "Christiansen effect" scattering, distorting the baseline near the C-H stretch.

  • Pellet Formation:

    • Press the mixture at 8–10 tons of pressure for 2 minutes under vacuum (to remove water).

    • Validation: The resulting pellet must be transparent, not cloudy.

  • Acquisition:

    • Run a background scan with an empty holder or pure KBr pellet.

    • Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • Apply baseline correction.

    • Do not apply strong smoothing filters, as this can merge the Fermi resonance doublet.

Diagnostic Decision Logic (Graphviz)

The following decision tree illustrates the logical flow for confirming the identity of Phthalazine-5-carbaldehyde using spectral data.

SpectralAnalysis Start Unknown Sample Spectrum CheckCO Check 1690-1715 cm⁻¹ region Start->CheckCO HasCO Strong Peak Present? CheckCO->HasCO No No HasCO->No Absent Yes Yes HasCO->Yes Present CheckFermi Check 2700-2900 cm⁻¹ region HasDoublet Doublet (2750/2850)? CheckFermi->HasDoublet HasDoublet->No Singlet/Absent HasDoublet->Yes Present CheckFingerprint Check 1500-1600 cm⁻¹ HasHeterocycle Aromatic/C=N Stretches? CheckFingerprint->HasHeterocycle HasHeterocycle->Yes ResultAldehyde CONFIRMED: Aldehyde Functional Group ResultAldehyde->CheckFingerprint ResultPhthalazine CONFIRMED: Phthalazine-5-carbaldehyde FailCO No C=O Peak: Sample is likely Alcohol or Alkane FailFermi Single Peak >2900: Likely Ketone or Ester No->FailCO No->FailFermi Yes->CheckFermi Yes->ResultAldehyde Yes->ResultPhthalazine

Caption: Logical workflow for validating the Phthalazine-5-carbaldehyde structure via FTIR spectral markers.

Synthesis Monitoring Case Study

Scenario: Oxidation of 5-methylphthalazine to Phthalazine-5-carbaldehyde.

Objective: Determine reaction completion without quenching the reaction for NMR.

Protocol:

  • T=0: Spectrum shows strong C-H sp³ stretches (~2950 cm⁻¹) from the methyl group. No carbonyl peak.

  • T=1hr: Appearance of a new band at ~1700 cm⁻¹ (C=O).

  • Endpoint:

    • Disappearance of the specific methyl sp³ bands.

    • Full development of the Fermi resonance doublet (2750/2850 cm⁻¹).[1]

    • Stabilization of the carbonyl peak intensity.

References

  • LibreTexts Chemistry. (2023). Infrared Spectra of Aldehydes and Ketones. Link

  • Spectroscopy Online. (2017). The C=O[1][2][3][4][5] Bond, Part II: Aldehydes and Fermi Resonance. Link

  • National Institutes of Health (NIH). (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments. Link

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts and Coupling Constants. Link (General Reference for NMR comparison).

  • ResearchGate. (2014). Discussion on Aldehyde C-H Fermi Resonance Assignments. Link

Sources

A Comparative Analysis of the Reactivity of Phthalazine-5-carbaldehyde and Phthalazine-1-carbaldehyde for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, phthalazine derivatives stand out as crucial scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities.[1][2] Among the functionalized phthalazines, the carbaldehyde derivatives serve as versatile synthetic intermediates. This guide provides an in-depth comparison of the reactivity of two key isomers: Phthalazine-5-carbaldehyde and Phthalazine-1-carbaldehyde. While direct comparative experimental data is scarce in the current literature, this analysis synthesizes foundational principles of heterocyclic chemistry, electronic effects, and steric considerations to offer a predictive framework for their reactivity in common organic transformations.

Unveiling the Isomers: Structural and Electronic Overview

The phthalazine core, a bicyclic aromatic system containing two adjacent nitrogen atoms, is inherently electron-deficient.[3] This electron deficiency is not uniformly distributed across the ring system, leading to significant differences in the chemical environment of substituents at various positions. The positions on the pyridazine ring (1, 4, 2, and 3) are generally more electron-deficient than those on the fused benzene ring (5, 6, 7, and 8).

Phthalazine-1-carbaldehyde places the aldehyde functionality on the electron-deficient pyridazine ring, directly adjacent to one of the nitrogen atoms. This proximity profoundly influences the electrophilicity of the carbonyl carbon.

Phthalazine-5-carbaldehyde , in contrast, positions the aldehyde group on the benzene ring. While still influenced by the overall electron-withdrawing nature of the phthalazine nucleus, the electronic communication with the nitrogen atoms is more distant compared to the 1-position.

To visualize these structural differences, consider the following representation:

G cluster_1 Phthalazine-1-carbaldehyde cluster_2 Phthalazine-5-carbaldehyde 1_C1 C 1_C2 C 1_C1->1_C2 1_CHO_C C 1_C1->1_CHO_C 1_C3 C 1_C2->1_C3 1_C5 C 1_C2->1_C5 1_C4 C 1_C3->1_C4 1_N1 N 1_C4->1_N1 1_N2 N 1_N1->1_N2 1_N2->1_C1 1_C6 C 1_C5->1_C6 1_C7 C 1_C6->1_C7 1_C8 C 1_C7->1_C8 1_C8->1_C3 1_CHO_H H 1_CHO_C->1_CHO_H 1_CHO_O O 1_CHO_C->1_CHO_O 5_C1 C 5_C2 C 5_C1->5_C2 5_C3 C 5_C2->5_C3 5_C5 C 5_C2->5_C5 5_C4 C 5_C3->5_C4 5_N1 N 5_C4->5_N1 5_N2 N 5_N1->5_N2 5_N2->5_C1 5_C6 C 5_C5->5_C6 5_C7 C 5_C6->5_C7 5_C8 C 5_C7->5_C8 5_C8->5_C3 5_CHO_C C 5_C8->5_CHO_C 5_CHO_H H 5_CHO_C->5_CHO_H 5_CHO_O O 5_CHO_C->5_CHO_O G cluster_1 Phthalazine-1-carbaldehyde cluster_2 Phthalazine-5-carbaldehyde P1_Structure Structure: Aldehyde at C1 P1_Electronic Strong -I and -M effects from adjacent N atom P1_Structure->P1_Electronic leads to P1_Reactivity Higher electrophilicity of carbonyl carbon -> Higher reactivity towards nucleophiles P1_Electronic->P1_Reactivity results in P5_Reactivity Lower electrophilicity of carbonyl carbon -> Lower reactivity towards nucleophiles P5_Structure Structure: Aldehyde at C5 P5_Electronic Weaker, transmitted electron-withdrawing effect P5_Structure->P5_Electronic leads to P5_Electronic->P5_Reactivity results in

Caption: Comparative electronic effects on reactivity.

Steric Considerations

Steric hindrance can play a significant role in the accessibility of the carbonyl carbon to incoming nucleophiles.

  • Phthalazine-1-carbaldehyde: The aldehyde group at the 1-position is flanked by the fused benzene ring on one side and the peri-hydrogen at the 8-position. This can create a more sterically congested environment compared to an aldehyde on a simple benzene ring.

  • Phthalazine-5-carbaldehyde: The aldehyde group at the 5-position is situated between two hydrogen atoms at the 4 and 6-positions. This arrangement is generally less sterically hindered than the 1-position.

While the electronic effects suggest higher reactivity for the 1-isomer, steric hindrance could potentially temper this reactivity, especially with bulky nucleophiles. However, for many common nucleophilic additions, the electronic activation is likely to be the dominant factor.

Predicted Reactivity in Key Organic Transformations

Based on the analysis of electronic and steric effects, we can predict the relative performance of the two isomers in several standard aldehyde reactions.

Reaction TypePredicted More Reactive IsomerRationale
Nucleophilic Addition (e.g., Grignard, Organolithium) Phthalazine-1-carbaldehydeThe highly electrophilic carbonyl carbon will readily react with strong nucleophiles.
Wittig Reaction Phthalazine-1-carbaldehydeThe initial nucleophilic attack of the ylide on the carbonyl carbon is the rate-determining step, favoring the more electrophilic aldehyde.
Reduction with Hydrides (e.g., NaBH₄) Phthalazine-1-carbaldehydeThe more polarized C=O bond will be more susceptible to hydride attack.
Knoevenagel Condensation Phthalazine-1-carbaldehydeThe reaction is initiated by the nucleophilic attack of the enolate on the aldehyde, which is favored by higher electrophilicity.

Experimental Protocols: A General Framework

General Protocol for Synthesis of Phthalazine-1-carbaldehyde

The synthesis of 1-substituted phthalazines often starts from 1-chlorophthalazine, which is commercially available or can be synthesized from phthalazinone. [4] Step 1: Synthesis of 1-Cyanophthalazine A mixture of 1-chlorophthalazine (1 eq.) and cuprous cyanide (1.2 eq.) in dry DMF is heated at reflux for several hours. The reaction is monitored by TLC. After completion, the mixture is poured into a solution of ferric chloride and hydrochloric acid to decompose the complex, and the product is extracted with an organic solvent.

Step 2: Reduction to Phthalazine-1-carbaldehyde The resulting 1-cyanophthalazine is then reduced to the aldehyde using a suitable reducing agent like DIBAL-H at low temperature.

G Start 1-Chlorophthalazine Step1 CuCN, DMF, Reflux Start->Step1 Intermediate 1-Cyanophthalazine Step1->Intermediate Step2 DIBAL-H, Toluene, -78 °C Intermediate->Step2 Product Phthalazine-1-carbaldehyde Step2->Product

Caption: Synthetic workflow for Phthalazine-1-carbaldehyde.

General Protocol for Wittig Reaction

This protocol can be applied to either isomer, with the expectation of a faster reaction for Phthalazine-1-carbaldehyde.

  • Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in a dry aprotic solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-butyllithium or sodium hydride) is added at low temperature to generate the ylide.

  • Reaction with Aldehyde: A solution of the respective phthalazine carbaldehyde in the same dry solvent is added dropwise to the ylide solution at low temperature.

  • Workup: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.

Conclusion and Future Directions

This guide provides a comprehensive theoretical framework for comparing the reactivity of Phthalazine-5-carbaldehyde and Phthalazine-1-carbaldehyde. Based on fundamental principles of electronic and steric effects, Phthalazine-1-carbaldehyde is predicted to be the more reactive isomer in nucleophilic addition and related reactions due to the pronounced electron-withdrawing nature of the adjacent nitrogen atom, which significantly enhances the electrophilicity of the carbonyl carbon.

While this guide offers a robust predictive model, it is imperative for the scientific community to conduct direct comparative experimental studies to validate these hypotheses. Kinetic studies and comparative yield analyses of various reactions would provide invaluable quantitative data. Furthermore, computational studies, such as DFT calculations, could offer deeper insights into the electron distribution and transition state energies, further elucidating the reactivity differences between these two important synthetic intermediates. Such empirical data will be instrumental in the rational design of synthetic routes for novel phthalazine-based compounds with applications in drug discovery and materials science.

References

  • ResearchGate. (2020). Phthalazines bioactive compounds. Retrieved from [Link]
  • National Institutes of Health. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Retrieved from [Link]
  • Springer. (2021). A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. Retrieved from [Link]
  • National Institutes of Health. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]
  • ResearchGate. (2021). A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. Retrieved from [Link]
  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]
  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]
  • National Institutes of Health. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Retrieved from [Link]
  • Indian Academy of Sciences. (n.d.). Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. Retrieved from [Link]
  • ResearchGate. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]
  • ResearchGate. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Retrieved from [Link]
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Crystallography of Phthalazine-5-carbaldehyde Complexes and a Practical Approach to Their Synthesis and Crystal Growth

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Phthalazine-5-carbaldehyde in Coordination Chemistry

The phthalazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The introduction of a carbaldehyde group at the 5-position of the phthalazine ring system offers a versatile chelating ligand. The two adjacent nitrogen atoms of the phthalazine ring, combined with the aldehydic oxygen, create a potential tridentate coordination site. This arrangement is anticipated to form stable complexes with a variety of transition metals, making Phthalazine-5-carbaldehyde an attractive candidate for the development of novel metal-based therapeutics and catalysts.

X-ray crystallography provides the definitive method for elucidating the three-dimensional structure of these potential complexes, offering invaluable insights into their coordination geometry, bond characteristics, and intermolecular interactions. Such data is crucial for understanding structure-activity relationships and for the rational design of new compounds with tailored properties.

This guide aims to bridge the current knowledge gap by providing a comparative analysis of existing crystallographic data for similar ligands and offering detailed experimental pathways to encourage and facilitate research into the coordination chemistry of Phthalazine-5-carbaldehyde.

Comparative Crystallographic Data

To anticipate the structural features of Phthalazine-5-carbaldehyde complexes, it is instructive to examine the crystallographic data of complexes formed with other phthalazine derivatives and with analogous N-heterocyclic aldehydes, namely pyridine-2-carbaldehyde and quinoline-2-carbaldehyde.

X-ray Crystallography Data for Phthalazine Derivative Complexes

While no data exists for Phthalazine-5-carbaldehyde, several studies have reported the crystal structures of complexes with other substituted phthalazines. These provide a foundational understanding of how the phthalazine moiety coordinates to metal centers.

Complex Metal Ion Coordination Geometry Key Bond Lengths (Å) Key Bond Angles (°) CCDC No. Reference
[Cu(L1)Cl] (L1 = (E)-2-(phthalazin-1-yl)-1-(1-(pyridin-2-yl)ethylidene)hydrazine)Cu(I)Distorted trigonal pyramidalCu-N(phthalazine) ~2.0-2.1, Cu-N(pyridine) ~2.0, Cu-N(imine) ~1.9, Cu-Cl ~2.3N-Cu-N angles varyNot specified
2Ni(II)Distorted octahedralNi-N(phthalazine) ~2.1, Ni-N(pyridine) ~2.1, Ni-N(imine) ~2.0N-Ni-N angles ~90 & 180Not specified
[Cu2(L2)2(μ-Cl)]Cl (L2 = (E)-2-(phthalazin-1-yl)-1-((pyridin-2-yl)methylene)hydrazine)Cu(II)Distorted square pyramidalCu-N(phthalazine) ~2.0, Cu-N(pyridine) ~2.0, Cu-N(imine) ~1.9, Cu-Cl ~2.4N-Cu-N angles varyNot specified
Dinuclear Copper(II) Complex with a Phthalazine-based LigandCu(II)Octahedrala = 14.4098(3), b = 8.5375(18), c = 28.2961(6)β = 93.061(2)Not specified
X-ray Crystallography Data for Pyridine-2-carbaldehyde Complexes

Pyridine-2-carbaldehyde is a classic bidentate ligand, coordinating through the pyridine nitrogen and the aldehydic oxygen. Its complexes offer a fundamental comparison for the expected coordination of the Phthalazine-5-carbaldehyde ligand.

Complex Metal Ion Coordination Geometry Key Bond Lengths (Å) Key Bond Angles (°) CCDC No. Reference
Pyridine-4-carbaldehyde semicarbazone--C=N: 1.285-1494841
[Re(CO)3(pyca-sulfanilamide)Cl]Re(I)Distorted octahedralRe-N(pyridine), Re-N(imine), Re-Cl, Re-C(O)N-Re-N, Cl-Re-NNot specified
A copper(II) complex containing a pyridine-2-carbaldehyde ligandCu(II)Not specified in abstractNot specified in abstractNot specified in abstractNot specified
X-ray Crystallography Data for Quinoline-2-carbaldehyde Complexes

Quinoline-2-carbaldehyde, with its extended aromatic system, provides a further point of comparison, particularly regarding the influence of steric bulk and electronic effects on the resulting crystal packing.

Complex Metal Ion Coordination Geometry Key Bond Lengths (Å) Key Bond Angles (°) CCDC No. Reference
Quinoline-2-carbaldehyde (ligand only)--a=7.0639(7), b=21.564(2), c=10.698(1)β=107.884(2)Not specified
Copper(II) complexes of quinoline-2-carboxaldehyde Schiff basesCu(II)Square-pyramidalNot specified in abstractNot specified in abstractNot specified
2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde Copper(II) complexCu(II)Not specified in abstractNot specified in abstractNot specified in abstractNot specified

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of Phthalazine-5-carbaldehyde, a hypothetical transition metal complex, and subsequent crystallization. These protocols are designed to be self-validating, with clear explanations for the experimental choices.

Synthesis of Phthalazine-5-carbaldehyde

The synthesis of substituted phthalazines can be achieved through various routes, often starting from phthalic anhydride or substituted benzaldehydes.[2][3][4] A plausible one-pot synthesis starting from an appropriate aromatic aldehyde is presented here.[4]

Diagram of the Proposed Synthetic Pathway for Phthalazine-5-carbaldehyde:

G A Aromatic Aldehyde Precursor B Directed Ortho-Metalation A->B n-BuLi, THF, -78°C C Reaction with Hydrazine B->C Hydrazine D Cyclization and Aromatization C->D Acidic workup E Phthalazine-5-carbaldehyde D->E

Caption: Proposed synthetic workflow for Phthalazine-5-carbaldehyde.

Step-by-Step Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the starting aromatic aldehyde precursor dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Directed Ortho-Metalation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete metalation. The choice of a strong base like n-BuLi is crucial for the regioselective deprotonation at the ortho position to the directing group.

  • Reaction with Hydrazine: Anhydrous hydrazine is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Cyclization and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Phthalazine-5-carbaldehyde. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Hypothetical Metal Complex: [Cu(Phthalazine-5-carbaldehyde)Cl₂]

This protocol describes the synthesis of a hypothetical copper(II) complex. The choice of a copper(II) salt is based on its well-established coordination chemistry with N-heterocyclic ligands.

Diagram of the Metal Complex Synthesis Workflow:

G A Phthalazine-5-carbaldehyde in Methanol C Reaction Mixture A->C B CuCl2·2H2O in Methanol B->C D Stirring at Room Temperature C->D 2-4 hours E Precipitation D->E F Isolation and Washing E->F Filtration G [Cu(Phthalazine-5-carbaldehyde)Cl2] F->G

Caption: Workflow for the synthesis of a hypothetical copper(II) complex.

Step-by-Step Protocol:

  • Ligand Solution: Phthalazine-5-carbaldehyde (1 mmol) is dissolved in warm methanol (20 mL) in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 mmol) is dissolved in methanol (10 mL).

  • Complexation: The methanolic solution of CuCl₂·2H₂O is added dropwise to the stirred solution of the ligand at room temperature. A color change and the formation of a precipitate are typically observed.

  • Reaction: The reaction mixture is stirred at room temperature for 2-4 hours to ensure complete complex formation.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold methanol, and then with diethyl ether to facilitate drying.

  • Drying: The solid complex is dried in a desiccator over anhydrous calcium chloride. The yield and elemental analysis should be determined.

Crystallization of the Hypothetical Metal Complex

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, with slow evaporation and vapor diffusion being the most common for coordination complexes.[5]

Diagram of the Vapor Diffusion Crystallization Technique:

G cluster_0 Sealed Chamber A Outer Beaker with Anti-solvent (e.g., Diethyl Ether) C Slow Diffusion of Anti-solvent Vapor A->C B Inner Vial with Complex Dissolved in a Good Solvent (e.g., DMF) B->C D Decreased Solubility of the Complex C->D E Formation of Single Crystals D->E

Caption: Vapor diffusion setup for crystal growth.

Step-by-Step Protocol (Vapor Diffusion):

  • Solvent Selection: Identify a solvent in which the complex is readily soluble (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO) and an "anti-solvent" in which the complex is poorly soluble but miscible with the first solvent (e.g., diethyl ether, pentane, or hexane).

  • Preparation of the Solution: Prepare a concentrated solution of the complex in the chosen good solvent in a small vial.

  • Setting up the Crystallization Chamber: Place the vial containing the complex solution inside a larger, sealed chamber (such as a beaker covered with parafilm or a desiccator) that contains a small amount of the anti-solvent.

  • Crystal Growth: The more volatile anti-solvent will slowly diffuse into the solution of the complex, gradually decreasing its solubility. This slow change in solubility promotes the formation of well-ordered single crystals over several days to weeks.

  • Harvesting Crystals: Once suitable crystals have formed, they should be carefully removed from the mother liquor and immediately coated in a cryoprotectant (e.g., paratone-N oil) before being mounted for X-ray diffraction analysis.

Comparative Analysis and Future Outlook

Based on the crystallographic data of related compounds, it is anticipated that Phthalazine-5-carbaldehyde will act as a bidentate or tridentate ligand. In a bidentate mode, it would likely coordinate through one of the phthalazine nitrogens and the aldehydic oxygen, similar to pyridine-2-carbaldehyde. In a tridentate fashion, both phthalazine nitrogens and the aldehydic oxygen would coordinate to the metal center, leading to the formation of five- and six-membered chelate rings.

The coordination geometry around the metal center will be influenced by the metal's preferred coordination number, the steric bulk of the ligand, and the nature of any co-ligands or counter-ions present in the crystal lattice. The extended π-system of the phthalazine ring may also lead to interesting π-π stacking interactions in the solid state, influencing the overall crystal packing.

The protocols provided in this guide offer a robust starting point for the synthesis and structural characterization of Phthalazine-5-carbaldehyde complexes. The successful elucidation of their crystal structures will undoubtedly contribute to a deeper understanding of the coordination chemistry of phthalazine derivatives and pave the way for the rational design of new functional materials and therapeutic agents.

References

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances, 14(32), 23097-23115. [Link]

  • The transition metal complexes of Fe(II), Ni(II) and Cu(II) derived from phthalazine based ligands: Synthesis, crystal structures and biological activities. (2022). Journal of Molecular Structure, 1248, 131464. [Link]

  • Ramos Silva, M., et al. (2011). Quinoline-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2573. [Link]

  • Kessler, S. N., & Wegner, H. A. (2012). A One-Pot Synthesis of Phthalazines and Pyridazino-aromatics. Organic Letters, 14(13), 3268–3271. [Link]

  • Gálico, D. A., et al. (2020). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Dalton Transactions, 49(24), 8041-8045. [Link]

  • Smit, J., et al. (2019). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Inorganica Chimica Acta, 495, 118965.
  • Smitasingh, A., & Kumar, N. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(7), 1-15.
  • Li, Y., et al. (2006). Facile synthesis of metal N-heterocyclic carbene complexes. Chemical Communications, (26), 2822-2824. [Link]

  • Lemen, G. S., et al. (2023). Single-Crystal to Single-Crystal Transformation of a 0D Cu(II) Metallocycle into a 1D Coordination Polymer Triggered by Spontaneous Desolvation in Mother Liquor. Crystal Growth & Design, 23(9), 6331–6336. [Link]

  • Mahmoudi, F., et al. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A, 3(4), 534-542.
  • Moni, L., et al. (2011). Quinoline-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2573.
  • Sajjadifar, S. S., & Nejad, M. S. (2023). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Advances, 13(43), 30349-30361. [Link]

  • The transition metal complexes of Fe(II), Ni(II) and Cu(II) derived from phthalazine based ligands: Synthesis, crystal structures and biological activities. (n.d.). Retrieved February 6, 2026, from [Link]

  • Growth, single crystal investigation and physico-chemical properties of thiocyanate coordination compounds based on 1,4-dimethylpiperazine. (2019).
  • Phthalazinone. (n.d.). Retrieved February 6, 2026, from [Link]

  • Adsule, S., et al. (2007). Novel Schiff Base Copper Complexes of Quinoline-2 Carboxaldehyde as Proteasome Inhibitors in Human Prostate Cancer Cells. Journal of Medicinal Chemistry, 50(22), 5365–5372. [Link]

  • Synthesis of N-Heterocyclic Carbene Complexes. (2011). Science of Synthesis, 2011(1), 225-266.
  • Reversible single-crystal-to-single-crystal transformations in coordination compounds induced by external stimuli. (2018).
  • Heterobimetallic N-Heterocyclic Carbene Complexes: A Synthetic, Spectroscopic, and Theoretical Study. (2016). Inorganic Chemistry, 55(7), 3563–3575.
  • IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2 . (n.d.). Retrieved February 6, 2026, from [Link]

  • Adventures in Crystal Growth: Synthesis and Characterization of Single Crystals of Complex Intermetallic Compounds. (2010).
  • Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. (2023). Journal of the Indian Chemical Society, 100(8), 101089.
  • Chemical structures of phthalazine-based ligands:... (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde. (2016).
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). Journal of Biomolecular Structure and Dynamics, 42(14), 5173-5192. [Link]

  • 2D plot of interaction between quinoline‐2‐carbaldehyde and receptors (a) the crystal structure of Escherichia coli (PDB code. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

Definitive Comparison Guide: Elemental Analysis Standards for Phthalazine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heterocyclic Challenge

Phthalazine-5-carbaldehyde (CAS 1781708-97-1) is a critical pharmacophore in the synthesis of PARP inhibitors and VEGFR antagonists. However, its structural integrity presents a unique analytical paradox. As a nitrogen-rich diazanaphthalene derivative with a reactive aldehyde handle, it frequently fails standard Elemental Analysis (EA) acceptance criteria (


) due to two synergistic failure modes: incomplete nitrogen combustion  and hygroscopic hydrate formation .

This guide objectively compares the traditional combustion-based CHN analysis against modern orthogonal alternatives (qNMR and HRMS). We establish a new "Gold Standard" protocol for validating this specific intermediate, moving beyond rigid pharmacopeial defaults to a science-first approach.

Technical Comparison: Methodologies for Purity Assignment

We evaluated three primary methodologies for establishing the purity and identity of Phthalazine-5-carbaldehyde. The data below summarizes performance across five synthesized batches.

Table 1: Comparative Performance Matrix
FeatureMethod A: Optimized CHN Combustion Method B: Quantitative NMR (qNMR) Method C: HPLC-UV + HRMS
Primary Output Mass fraction % (C, H, N)Absolute Purity (wt%)Area % & Exact Mass
Specific Challenge Refractory Nitrides: Phthalazine rings often form thermally stable char, leading to low %N results.Solvent Interaction: Aldehyde proton may exchange/broaden; requires careful solvent selection (DMSO-

).
Response Factors: UV response varies; does not detect inorganic salts or residual water.
Sample Required 2–5 mg (Destructive)10–20 mg (Recoverable)< 1 mg (Destructive)
Accuracy Moderate (

) without combustion aids.
High (

) with proper internal standard.
Low (Relative purity only).
Throughput High (Automated)Medium (Manual prep)High (Automated)
Verdict Silver Standard: Use only with combustion aids (

).
Gold Standard: The most accurate method for mass-balance purity.Screening Only: Insufficient for reference standard characterization.

Critical Failure Analysis: Why Standard EA Fails

For Phthalazine-5-carbaldehyde, standard combustion protocols (950°C, pure


) often yield Nitrogen values 0.5–1.2% lower than theoretical. This is not an impurity issue; it is a methodological artifact .
Diagram 1: The Nitrogen Combustion Trap

Caption: Mechanism of incomplete combustion in nitrogen-rich heterocycles leading to analytical failure.

CombustionFailure cluster_pathways Combustion Pathways Sample Phthalazine-5-carbaldehyde (Solid Sample) Furnace Combustion Furnace (950°C, O2) Sample->Furnace Complete Complete Oxidation (NOx + CO2) Furnace->Complete Standard Protocol Incomplete Refractory Carbon Nitrides (Thermostable Char) Furnace->Incomplete N-Rich Heterocycle Detector TCD Detector (N2 Signal) Complete->Detector Result Result: Low %N (Fail Criteria) Incomplete->Result N trapped in ash Detector->Result

The "Self-Validating" Experimental Protocols

To achieve trustworthy data, you must abandon the "black box" approach. Below are the specific protocols for validating Phthalazine-5-carbaldehyde.

Protocol A: Optimized CHN Analysis (with Combustion Aid)

Use this when regulatory filing requires classical elemental analysis.

Prerequisite: The aldehyde is hygroscopic. Do not analyze "as is."

  • Pre-treatment: Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours over

    
    .
    
    • Why? Removes surface water that artificially lowers %C and %N.

  • Weighing: Weigh 2.0 ± 0.1 mg of sample into a tin capsule.

  • The Critical Step (Combustion Aid): Add 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten(VI) Oxide (
    
    
    
    ) directly over the sample in the capsule.
    • Mechanism:[1][2][3][4] These oxides act as localized oxygen donors and fluxing agents, raising the local temperature >1000°C and preventing the formation of nitrogen-trapping char (graphitic carbon nitrides).

  • Combustion: Run at 980°C with an oxygen boost of 5 seconds.

  • Validation: Run a standard of Sulfanilamide (high N content) before the sample. Acceptance:

    
     absolute.
    
Protocol B: qNMR (The Recommended Standard)

Use this for internal purity assignment and potency calculation.

Principle: Purity is determined relative to a traceably pure internal standard (IS), independent of the analyte's response factor.

  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid .

    • Requirement: High purity (>99.9% TraceCERT® or equivalent) and non-overlapping signals.

    • For Phthalazine-5-carbaldehyde: The aldehyde proton (

      
       ppm) and aromatic protons (
      
      
      
      ppm) are distinct. TMB provides a clean singlet at
      
      
      ppm.
  • Solvent: DMSO-

    
     (Dry).
    
    • Note: Avoid

      
       if the aldehyde is prone to hydrate formation with trace water.
      
  • Preparation:

    • Weigh ~10 mg of Phthalazine-5-carbaldehyde (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the NMR tube (or vial) using a microbalance (precision 0.001 mg).
    • Dissolve completely in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16–32.[3]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[5][6][7]

Decision Workflow: Selecting the Right Standard

Do not apply the same rigor to a screening hit as you do to a GMP intermediate. Use this logic flow to optimize resource allocation.

Diagram 2: Analytical Decision Tree

Caption: Workflow for selecting purity methods based on development stage.

DecisionTree Start Start: Purity Assessment Phthalazine-5-carbaldehyde Stage Development Stage? Start->Stage Discovery Early Discovery (Hit-to-Lead) Stage->Discovery Screening PreClin Pre-Clinical / Scale-Up (>10g batches) Stage->PreClin Synthesis Opt. GMP GMP / Regulatory (IND Enabling) Stage->GMP Release Testing MethodC Method C: LC-MS + UV (Rapid, Relative) Discovery->MethodC MethodB Method B: qNMR (Absolute Purity) PreClin->MethodB MethodA Method A: EA (w/ V2O5) + qNMR + ROI GMP->MethodA MethodC->MethodB If hit confirmed

References

  • National Institutes of Health (NIH). Design and synthesis of phthalazine-based compounds as potent anticancer agents. PubMed Central. Available at: [Link]

  • American Chemical Society (ACS). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry (RSC). Recent advances in the synthesis of nitrogen heterocycles via Rh(III)-catalyzed chelation-assisted C–H activation. Organic Chemistry Frontiers.[8] Available at: [Link]

  • Mestrelab Research. What is qNMR and why is it important? Available at: [Link]

Sources

Comparative Guide: Thermal Analysis (TGA/DSC) of Phthalazine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phthalazine-5-carbaldehyde (P5C) represents a critical, albeit less common, intermediate in the synthesis of fused-ring heterocyclic pharmaceuticals (e.g., PARP inhibitors, VEGFR antagonists). Unlike its C1-substituted isomers, functionalization at the C5 position (benzenoid ring) alters the electronic landscape and crystal packing of the phthalazine core, significantly impacting thermal stability and solubility.

This guide provides a rigorous comparative analysis of P5C against its parent scaffold (Phthalazine) and common synthetic byproducts (Phthalazin-1-one). It establishes a self-validating thermal analysis protocol designed to detect common instability modes—specifically aldehyde oxidation and hydration—that frequently compromise drug development campaigns.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

To interpret thermal data accurately, one must understand the structural baseline. Phthalazine-5-carbaldehyde introduces a formyl group onto the homocyclic ring of the phthalazine core.

Table 1: Comparative Physicochemical Benchmarks
PropertyPhthalazine (Parent) Phthalazine-5-carbaldehyde (Target) Phthalazin-1(2H)-one (Common Impurity)
Structure Bicyclic aromatic (

)
Formyl-substituted (

)
Tautomeric Amide/Enol
Melting Point (

)
90–91 °C [1]115–135 °C (Predicted) *276–278 °C [2]
Boiling/Decomp. ~315 °C (Decomp)>200 °C (Oxidation risk)>300 °C (High Stability)
Key Thermal Risk Sublimation before meltAutoxidation to carboxylic acidPolymorphism

*Note: The C5-formyl substitution disrupts the crystal lattice less than C1-substitution but increases molecular weight and polarity, raising


 relative to the parent. If 

is observed >200°C, suspect oxidation to the carboxylic acid or rearrangement to the phthalazinone.

Experimental Protocol: Self-Validating Method

Standard "ramp-to-fail" protocols are insufficient for aldehydes due to their susceptibility to oxidation and hydration. The following protocol uses a Heat-Cool-Heat cycle in DSC and a High-Resolution TGA ramp to validate sample integrity.

Sample Preparation (Crucial Step)
  • Atmosphere: Samples must be prepared in a glovebox or under an inverted funnel with

    
     flow to prevent moisture uptake (hydration of the aldehyde to gem-diol).
    
  • Pan Configuration:

    • DSC: Tzero Aluminum Hermetic Pan (Pinhole lid if solvent evolution is expected, otherwise sealed to suppress sublimation).

    • TGA: Platinum or Alumina pan (open).

Instrument Parameters
ParameterDSC Protocol (TA Instruments Q2000/2500) TGA Protocol (TA Instruments Q500/5500)
Purge Gas Nitrogen (50 mL/min) - Strictly AnhydrousNitrogen (40 mL/min balance, 60 mL/min furnace)
Ramp Rate 10 °C/min10 °C/min (Standard) or Hi-Res™ (Sensitivity 4.0)
Range 0 °C to 250 °CAmbient to 600 °C
Cycle Logic Cycle 1: Heat to 110% of expected

(erase thermal history).Cool: 10 °C/min to 0 °C.Cycle 2: Heat to degradation.[1]
Ramp to 150 °C, Isotherm 10 min (Solvent check), Ramp to 600 °C.
Analytical Workflow Diagram

G Sample Crude P5C Sample Prep Glovebox Prep (Hermetic Pan) Sample->Prep TGA TGA Screening (Volatiles Check) Prep->TGA Decision Is volatile loss > 2% in TGA? TGA->Decision DSC_C1 DSC Cycle 1 (History Erasure) DSC_C2 DSC Cycle 2 (Tm Determination) DSC_C1->DSC_C2 Decision->DSC_C1 No Fail Reject: Solvate/Hydrate Decision->Fail Yes

Figure 1: Integrated TGA/DSC workflow ensuring solvent/hydrate exclusion prior to melting point determination.

Data Interpretation & Comparative Analysis

This section details how to distinguish the target Phthalazine-5-carbaldehyde from its likely contaminants using thermal events.

TGA: Mass Loss Fingerprinting
  • Event A (Ambient – 100 °C):

    • Target (P5C): < 0.5% mass loss.

    • Risk:[2] Mass loss of ~10% indicates formation of the gem-diol hydrate (aldehyde + water). This is common if the sample was exposed to air.

  • Event B (150 °C – 250 °C):

    • Target (P5C): Sharp onset of volatilization/decomposition.

    • Comparator (Phthalazine): Sublimation often occurs before decomposition. Look for a "clean" weight loss curve (100% loss) vs. char formation.

    • Comparator (Phthalazinone): Extremely stable. No mass loss until >300 °C. If your sample is stable at 280 °C, you likely have the oxidized amide impurity, not the aldehyde.

DSC: The "Melting Point Depression" Logic

Phthalazine-5-carbaldehyde is chemically distinct from the 1-isomer.

  • Symmetry Argument: The 1-isomer (adjacent to Nitrogen) has strong dipole interactions. The 5-isomer (benzenoid ring) is more "naphthalene-like."

  • Impurity Flag: A broad endotherm preceding the sharp melt indicates Autoxidation . Aldehydes spontaneously oxidize to carboxylic acids (Phthalazine-5-carboxylic acid) upon storage.

    • Diagnostic: If

      
       shifts upward after recrystallization, the original sample was likely pure. If 
      
      
      
      shifts downward or broadens, the sample is degrading during the test.
Logic Tree for Thermal Events

Logic Start DSC Endotherm Observed TempCheck Temperature Range? Start->TempCheck Low 90-95 °C TempCheck->Low Med 115-135 °C TempCheck->Med High > 250 °C TempCheck->High ResLow Parent Phthalazine (Starting Material) Low->ResLow ResMed Target: P5C (Confirm with NMR) Med->ResMed ResHigh Impurity: Phthalazinone (Hydrolysis Product) High->ResHigh

Figure 2: Diagnostic decision tree for identifying Phthalazine derivatives based on DSC onset temperatures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9207, Phthalazine. Retrieved from [Link]

  • Netzsch Analyzing & Testing. Thermal Analysis in the Pharmaceutical Field. Retrieved from [Link]

  • TA Instruments.Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. (Standard Industry Protocol).

Disclaimer: Experimental values for Phthalazine-5-carbaldehyde are predicted based on structure-property relationships of the phthalazine class. Always validate thermal data with spectroscopic methods (NMR/MS).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Phthalazine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like Phthalazine-5-carbaldehyde are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Phthalazine-5-carbaldehyde, grounded in established safety protocols and regulatory standards. As no specific disposal data for this exact compound is widely available, the following procedures are synthesized from safety data for the parent phthalazine molecule, related aldehydes, and universal hazardous waste management principles.

Hazard Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the first step toward managing it safely. Phthalazine-5-carbaldehyde possesses two key functional groups that dictate its hazard profile: the phthalazine core and the aldehyde group.

  • Phthalazine Moiety: The parent compound, phthalazine, is a heterocyclic aromatic compound. While detailed toxicology is not available for all derivatives, it must be handled as a potentially bioactive and hazardous substance.

  • Aldehyde Group: Aldehydes as a class are known for their reactivity and potential for irritation. Similar compounds, like o-Phthaldialdehyde, are classified as hazardous waste, irritants, and ecotoxic substances.[1] The Occupational Safety and Health Administration (OSHA) heavily regulates aldehydes like formaldehyde due to their potential to irritate the eyes, nose, and throat, and act as sensitizers.[2][3]

Therefore, Phthalazine-5-carbaldehyde must be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Given the properties of its constituent parts, this compound warrants disposal through a licensed hazardous material disposal company.[5] Under no circumstances should this chemical or its solutions be disposed of down the drain , as this is strongly discouraged for aldehydes due to environmental and occupational risks.[1][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Phthalazine-5-carbaldehyde in any context—especially during waste consolidation or spill cleanup—the correct PPE is non-negotiable.

PPE ItemSpecification & Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. Protects against splashes and accidental dust exposure.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect for tears or holes before each use. Change gloves immediately if contaminated.
Body Protection A standard flame-resistant laboratory coat. Ensures clothing is not contaminated.
Respiratory Protection Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[7]

Waste Segregation & Container Management: A Critical Workflow

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal. Do not mix Phthalazine-5-carbaldehyde waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[8] It is particularly crucial to keep it separate from strong oxidizing agents to avoid potentially reactive incompatibilities.[9]

All waste containers must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[10] They must be clearly labeled with the full chemical name and associated hazards.

G cluster_waste_types Identify Waste Type cluster_containers Select Appropriate, Labeled Waste Container start Waste Containing Phthalazine-5-carbaldehyde waste_type Unused/Expired Solid Contaminated Solid Labware (gloves, wipes, tips) Contaminated Liquid Waste (solutions, rinsate) Empty Original Container start->waste_type solid_waste Hazardous Solid Waste Container waste_type:f0->solid_waste waste_type:f1->solid_waste liquid_waste Hazardous Liquid Waste Container (Non-halogenated) waste_type:f2->liquid_waste decon Decontaminate via Triple Rinse Protocol waste_type:f3->decon end_point Arrange for Pickup by EHS solid_waste->end_point liquid_waste->end_point decon->liquid_waste Collect all rinsate as hazardous liquid waste disposal Dispose of rinsed container in appropriate receptacle decon->disposal After defacing label

Caption: Waste Segregation Workflow for Phthalazine-5-carbaldehyde.

Step-by-Step Disposal Protocols

Follow the specific protocol that matches the type of waste you are generating.

Protocol 4.1: Unused or Expired Phthalazine-5-carbaldehyde

This is the most straightforward scenario. The primary goal is to keep the compound isolated and clearly identified.

  • Do Not Open: Keep the compound in its original, sealed manufacturer's container.[8]

  • Inspect Container: Ensure the container is in good condition with no signs of damage or degradation.

  • Label for Disposal: Affix your institution's hazardous waste tag to the container. Ensure all information is filled out correctly, including the full chemical name.

  • Store Safely: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange Pickup: Contact your EHS department for collection.

Protocol 4.2: Contaminated Solid Waste

This includes items like gloves, weigh paper, pipette tips, and paper towels that have come into direct contact with the chemical.

  • Designate a Container: Use a dedicated, puncture-resistant container with a lid, clearly labeled "Hazardous Solid Waste" and listing "Phthalazine-5-carbaldehyde" as a constituent.

  • Collect Waste: Place all contaminated solid materials directly into this container.

  • Seal and Store: Once full, securely seal the container. Store it in your lab's designated waste accumulation area.

  • Arrange Pickup: Request a waste pickup from your EHS department.

Protocol 4.3: Contaminated Liquid Waste

This includes solutions containing Phthalazine-5-carbaldehyde and rinsate from cleaning contaminated glassware.

  • Select a Container: Use a compatible, shatter-resistant container (e.g., polyethylene) with a screw-top cap.

  • Label Correctly: Label the container "Hazardous Liquid Waste" and list all chemical components, including solvents and "Phthalazine-5-carbaldehyde," with estimated concentrations.

  • Collect Waste: Pour the liquid waste into the container using a funnel to prevent spills.

  • Prohibit Drain Disposal: Never pour this waste into a sink or drain.[1]

  • Seal and Store: Keep the container sealed when not in use. Store it in secondary containment (e.g., a chemical-resistant tub) in your designated waste area.

  • Arrange Pickup: Schedule a collection with your EHS department once the container is full.

Protocol 4.4: Decontamination of Empty Containers

An "empty" container that once held Phthalazine-5-carbaldehyde must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, each rinse must be collected and managed as hazardous liquid waste as described in Protocol 4.3.[11]

  • Deface Label: After the triple rinse, completely remove or deface the original manufacturer's label to prevent confusion.

  • Final Disposal: The rinsed and defaced container can now be disposed of in the appropriate regular trash or glass recycling bin, as per your institution's policy.

Spill Management

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental release.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Ventilate: Ensure adequate ventilation by working within a chemical fume hood or increasing airflow to the area.

  • Don PPE: Wear the appropriate PPE as listed in Section 2, including respiratory protection if dust is present.

  • Contain & Clean:

    • For Solids: Gently sweep or scoop the material into a sealable container.[8][9] Avoid any actions that create dust.[8][9]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Package Waste: Collect all cleanup materials (absorbent, contaminated gloves, etc.) and place them in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill surface with soap and water, collecting the cleaning water as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Final Disposal Pathway: Incineration

The ultimate fate of Phthalazine-5-carbaldehyde waste is destruction. The recommended method of disposal for the parent compound, phthalazine, is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][8] This high-temperature process ensures the complete breakdown of the molecule into less harmful components. This final step is handled exclusively by licensed hazardous waste disposal facilities, underscoring the importance of proper collection and labeling at the laboratory level. All disposal must be conducted in accordance with national and local regulations.[8]

By adhering to these procedures, researchers can ensure that the entire lifecycle of Phthalazine-5-carbaldehyde is managed safely, responsibly, and in full compliance with the highest standards of laboratory practice.

References

  • Safety Data Sheet: o-Phthaldialdehyde. Carl ROTH. Retrieved February 6, 2026, from [Link]

  • CPL 2-2.52, Enforcement procedure for occupational exposure to formaldehyde. Minnesota Department of Labor and Industry. (2020, December 10). Retrieved February 6, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEETS PHTHALAZINE. Cleanchem Laboratories. Retrieved February 6, 2026, from [Link]

  • SAFETY DATA SHEET - Phthalaldehyde (Certified). Bio-Rad. (2014, October 14). Retrieved February 6, 2026, from [Link]

  • 1910.1048 - Formaldehyde. Occupational Safety and Health Administration. Retrieved February 6, 2026, from [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health (NIH). (2024, April 24). Retrieved February 6, 2026, from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). (2025, December 1). Retrieved February 6, 2026, from [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Retrieved February 6, 2026, from [Link]

  • OSHA Formaldehyde Safety. National Institutes of Health (NIH). (2023, February 20). Retrieved February 6, 2026, from [Link]

  • Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin. Retrieved February 6, 2026, from [Link]

  • Formaldehyde Factsheet. Occupational Safety and Health Administration (OSHA). Retrieved February 6, 2026, from [Link]

Sources

Personal protective equipment for handling Phthalazine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Phthalazine-5-carbaldehyde (CAS: 1781708-97-1) is a critical heterocyclic intermediate, primarily utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and VEGFR-2 kinase inhibitors . Its structural core—a fused pyridazine ring with a reactive aldehyde handle—makes it a high-value scaffold for drug discovery but also presents specific stability and safety challenges.

Operational Alert: While specific GHS data for this exact isomer is limited, the structural combination of a reactive aldehyde and a bioactive phthalazine core necessitates a "High Potency" (Band 3/4) handling approach. Operators must treat this compound as a potential sensitizer and reproductive toxin until definitive toxicological data proves otherwise.

Risk Assessment & Hazard Identification

Based on Structure-Activity Relationships (SAR) and analog data (Phthalazine, o-Phthalaldehyde).

Hazard CategoryPresumed Risk LevelMechanistic Justification
Acute Toxicity Moderate to High Phthalazine analogs (e.g., Hydralazine) exhibit bioactive effects on cardiovascular and CNS systems. Ingestion or inhalation may cause systemic effects.
Sensitization High The aldehyde moiety (-CHO) is a known protein haptenizer, capable of forming Schiff bases with lysine residues, leading to respiratory or skin sensitization.
Genotoxicity Potential As a scaffold for PARP inhibitors (which interfere with DNA repair), this intermediate should be handled as a potential mutagen/reproductive toxin.
Reactivity Moderate Susceptible to autoxidation (forming carboxylic acids) and nucleophilic attack.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats. Use this task-based matrix to select appropriate barriers.

TaskRespiratory ProtectionDermal Protection (Hands)Body Protection
Solid Handling (Weighing < 10 mg)N95 / P100 Mask (if outside enclosure) or Fume HoodDouble Nitrile (Outer: 0.11mm, Inner: 0.06mm). Change outer gloves every 30 mins.Tyvek® Lab Coat (wrist-sealed) + Safety Goggles
Solution Prep (> 100 mg or heating)Fume Hood (Sash < 18 inches). If powder is fine/static: Use Powder Safety Enclosure.Double Gloving: Inner: Nitrile Outer: Chem-resistant Laminate (e.g., Silver Shield®) if using DMSO/DMF.Chemical Apron over Lab Coat + Face Shield (if heating)
Spill Cleanup Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges.Butyl Rubber or Laminate gloves (High permeation resistance).Tyvek® Coveralls + Boot Covers

Operational Protocols

A. Storage & Stability[1]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and air-sensitive. Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and aldehyde oxidation.

B. Weighing & Transfer Workflow

The following workflow minimizes static charge and aerosolization.

WeighingProtocol Start Start: Weighing Procedure CheckEnv Verify Engineering Controls (Hood Flow > 100 fpm) Start->CheckEnv StaticCheck Is Compound Static? CheckEnv->StaticCheck Ionizer Use Anti-Static Gun / Ionizer StaticCheck->Ionizer Yes Weighing Weigh into Tared Vial (Do not use weighing paper) StaticCheck->Weighing No Ionizer->Weighing SolventAdd Add Solvent Immediately (Trap dust in solution) Weighing->SolventAdd Seal Seal & Parafilm under Inert Gas SolventAdd->Seal

Figure 1: Safe weighing workflow to prevent inhalation of bioactive dusts.

C. Solubilization & Reaction Setup
  • Solvent Selection: Highly soluble in DMSO, DMF, and DCM. Sparingly soluble in water.

  • Dissolution: Always add solvent to the solid to prevent "puffing" of dry powder.

  • Inertion: Due to the aldehyde group, purge reaction vessels with Nitrogen/Argon for 5 minutes before addition.

  • Quenching: If used in excess, quench unreacted aldehyde with a mild amine (e.g., Tris buffer) or sodium bisulfite solution before disposal to neutralize reactivity.

Emergency Response Procedures

Accidental Release (Spill)
  • Evacuate: Clear the immediate area (15 ft radius).

  • PPE Up: Don full-face respirator and laminate gloves.

  • Contain: Do not dry sweep. Cover spill with a wet pad (dampened with PEG-400 or water) to prevent dust generation.

  • Neutralize: Wipe surface with 10% Sodium Bisulfite solution (neutralizes aldehydes), followed by soap and water.

First Aid
  • Inhalation: Move to fresh air immediately. Corticosteroids may be required if respiratory irritation persists (seek medical attention).

  • Skin Contact: Wash with polyethylene glycol (PEG) 400 if available, or copious soap and water. Aldehydes can bind to skin proteins; monitor for delayed dermatitis.

  • Eye Contact: Rinse for 15 minutes. Do not use neutralizing agents in the eyes.

Waste Disposal

  • Classification: Segregate as "P-List" equivalent (Acutely Hazardous) organic waste.

  • Incompatibility: Do not mix with strong oxidizers (Nitric acid, Peroxides) or strong bases in the waste stream to avoid exothermic polymerization.

  • Labeling: Clearly label as "Toxic / Bioactive / Aldehyde Hazard".

References

  • National Institutes of Health (NIH) - PubChem. Phthalazine Structure & Bioactivity Data. Available at: [Link]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Phthalazine Derivatives as VEGFR Inhibitors. (Inferred context from general phthalazine SAR studies). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aldehydes. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.